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  • Product: 1-Vinyl-1H-pyrrole-2-carboxylic acid
  • CAS: 34600-55-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-Vinyl-1H-pyrrole-2-carboxylic Acid in Aqueous Media

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary 1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA) is a highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA) is a highly functionalized heterocyclic compound widely utilized as a building block in 1[1], advanced optoelectronic nanomaterials, and pharmaceutical intermediates. In aqueous solutions, the thermodynamic stability of VPCA is governed by a delicate electronic balance: the electron-withdrawing nature of the carboxylic acid group competes with the stabilizing, electron-donating delocalization provided by the N-vinyl moiety.

For drug development professionals and polymer chemists, understanding the precise degradation kinetics of VPCA—specifically its susceptibility to acid-catalyzed decarboxylation—is critical. This whitepaper synthesizes current thermodynamic data, elucidates the structural causality behind its aqueous degradation pathways, and provides field-proven, self-validating experimental protocols for evaluating its stability in formulation environments.

Mechanistic Insights: Thermodynamics and Degradation Pathways

The primary degradation pathway for pyrrole-2-carboxylic acid derivatives in aqueous media is acid-catalyzed decarboxylation. This reaction is highly pH-dependent and follows first-order kinetics with respect to the substrate at a fixed pH. Experimental data demonstrates that as the pH is decreased from 3.0 to 1.0, the degradation rate constant increases slightly; however, it rises exponentially in highly acidic environments (e.g., pH 1.0 to 10 M HCl)[2].

The Role of Protonation and Hydration

The decarboxylation mechanism is not a simple unimolecular bond cleavage. It requires the initial hydration or nucleophilic attack of water at the carbonyl group, forming either C-protonated or O-protonated transition states. Cluster-continuum model calculations indicate that the3[3].

Once the four-membered ring transition state is formed, the assistance of hydronium ions (H₃O⁺) drastically lowers the potential energy barrier for C–C bond rupture to approximately 9.77 kcal/mol[2]. The total activation energy for the overall reaction initialized by the O-protonated species falls between 83.3 and 123.0 kJ/mol, aligning closely with experimental observations[3].

N-Vinyl Stabilization

Unlike simple aliphatic carboxylic acids, VPCA possesses an N-vinyl group that plays a crucial role in its baseline thermodynamic stability. The 4[4] fortifies the overall scaffold against oxidative degradation and stabilizes the ground state of the molecule. The standard molar enthalpy of formation for the un-vinylated baseline, 2-pyrrolecarboxylic acid, is −286.3 ± 1.7 kJ/mol[5], providing a robust energetic foundation that the N-vinyl group further modulates.

Quantitative Data Summary

The following table consolidates the critical thermodynamic and kinetic parameters governing the stability of VPCA and its direct analogs in aqueous systems.

Table 1: Thermodynamic and Kinetic Parameters of Pyrrole-2-Carboxylic Acid Derivatives

ParameterValueConditions / Mechanistic Notes
Standard Molar Enthalpy of Formation ( Δf​Hm∘​ ) −286.3 ± 1.7 kJ/molGas-phase baseline for the 2-pyrrolecarboxylic acid core[5].
Activation Energy (Overall Reaction) 83.3 – 123.0 kJ/molAcid-catalyzed decarboxylation initialized by the O-protonated species[3].
C–C Rupture Energy Barrier ~9.77 kcal/molDecreased significantly with the assistance of H₃O⁺[2].
Kinetic Isotope Effect ( 13 C-carboxyl) 2.8%Measured in 4 M HClO₄, indicating C-C cleavage is involved in the transition state[2].

Visualizing the Degradation Pathway

The logical flow of the acid-catalyzed decarboxylation mechanism illustrates the divergence between the O-protonated and C-protonated pathways. The diagram below maps the causality from initial hydration to the final release of CO₂.

VPCA_Degradation VPCA 1-Vinyl-1H-pyrrole-2-carboxylic acid (Aqueous Solution) Hydration Hydration & Nucleophilic Attack (Rate-Determining Step) VPCA->Hydration H3O+ / H2O O_Protonated O-Protonated Pathway (Dominant) Hydration->O_Protonated Oxygen Attack C_Protonated C-Protonated Pathway (Minor) Hydration->C_Protonated alpha-Carbon Attack TransitionState Four-Membered Ring Transition State O_Protonated->TransitionState Favored C_Protonated->TransitionState Decarboxylation C-C Bond Cleavage (Ea ~9.77 kcal/mol with H3O+) TransitionState->Decarboxylation Products 1-Vinylpyrrole + Protonated Carbonic Acid Decarboxylation->Products CO2 Release

Acid-catalyzed decarboxylation pathways of VPCA in aqueous media.

Experimental Methodologies: Evaluating Aqueous Stability

To accurately formulate VPCA-based compounds, researchers must empirically validate its stability within their specific matrix. The following protocols are designed as self-validating systems; they include internal controls and specific parameter constraints to ensure that the observed degradation is causally linked to thermodynamic instability rather than experimental artifacts.

Protocol 1: pH-Dependent Degradation Kinetics via HPLC

Causality & Rationale: Room temperature decarboxylation of pyrrole-2-carboxylic acids is exceedingly slow. Elevating the temperature to 50°C accelerates the reaction to a measurable timeframe without inducing secondary thermal decomposition. Maintaining a constant ionic strength (1.0 M) isolates the effect of pH, preventing fluctuations in the activity coefficients of the charged transition states[2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 7.0 (e.g., HCl/KCl for pH 1–2, citrate for pH 3–5, phosphate for pH 6–7). Adjust all solutions to a constant ionic strength of 1.0 M using NaCl.

  • Sample Initiation: Dissolve VPCA in a minimal volume of HPLC-grade methanol to ensure complete initial solvation. Dilute this stock into the pre-equilibrated aqueous buffers to achieve a final VPCA concentration of 1.0 mM (ensure final methanol concentration is <1% v/v to prevent co-solvent effects).

  • Thermal Incubation: Submerge the sealed reaction vials in a thermostatic water bath precisely calibrated to 50°C.

  • Sampling & Quenching: Extract 100 µL aliquots at predefined intervals (0, 15, 30, 60, 120, and 240 minutes). Immediately quench the decarboxylation reaction by neutralizing the aliquot to pH 7.0 using calculated volumes of 0.1 M NaOH or HCl.

  • Chromatographic Analysis: Inject 20 µL of the quenched sample into a reversed-phase HPLC system equipped with a C18 column. Utilize an isocratic mobile phase of Water:Acetonitrile (70:30 v/v) containing 0.1% Trifluoroacetic acid (TFA). Monitor UV absorbance at 254 nm.

  • Kinetic Derivation: Plot the natural logarithm of the remaining VPCA concentration against time. The slope of the linear regression yields the first-order rate constant ( kobs​ ) for each pH level.

Protocol 2: Isothermal Microcalorimetry (IMC) for Thermodynamic Profiling

Causality & Rationale: Traditional Differential Scanning Calorimetry (DSC) requires temperature scanning, which convolutes thermal degradation with acid-catalyzed degradation. IMC isolates the real-time enthalpy of hydration and decarboxylation at a constant, physiologically relevant temperature, providing a direct measurement of the system's thermodynamic stability.

Step-by-Step Workflow:

  • Instrument Calibration: Calibrate the isothermal microcalorimeter using a standard Joule heating electrical pulse to establish an accurate baseline heat flow at 298.15 K (25°C).

  • Matrix Loading: Load 2.0 mL of the selected aqueous buffer (e.g., pH 2.0) into the reference ampoule. Load 1.9 mL of the identical buffer into the sample ampoule.

  • Equilibration: Seal the ampoules within the microcalorimeter and allow the system to reach strict thermal equilibrium (defined as a baseline drift of < 0.1 µW/h).

  • Injection & Measurement: Inject 0.1 mL of a concentrated VPCA stock solution into the sample ampoule. Continuously record the exothermic or endothermic heat flow ( μ W) for 24 hours.

  • Data Integration: Integrate the area under the heat flow curve over time to calculate the total enthalpy of the reaction ( ΔHrxn​ ). Self-Validation Step: Subtract the heat of dilution obtained from a blank injection (solvent injected into buffer without VPCA) to isolate the true thermodynamic values of the degradation pathway.

Conclusion & Future Perspectives

The thermodynamic stability of 1-Vinyl-1H-pyrrole-2-carboxylic acid in aqueous solutions is fundamentally dictated by the pH of the microenvironment and the stabilizing electron delocalization intrinsic to its N-vinyl group. While highly stable at neutral pH, VPCA undergoes rapid, first-order decarboxylation in acidic conditions, driven primarily by an O-protonated transition state that drastically lowers the C-C bond cleavage energy barrier.

For professionals in drug development and materials science, controlling the aqueous matrix—specifically maintaining a pH > 4 during processing—is essential for preserving the structural integrity of VPCA. Future research should prioritize investigating the impact of specific counter-ions and nanoconfinement (such as within hydrogel matrices or micellar structures) on the activation energy of this decarboxylation pathway.

References

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution Source: ResearchGate URL:[Link]

  • Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations Source: ResearchGate URL:[Link]

  • A peculiar autooxidation of 5-alkyl substituents of 2-arylazo-4,5-dimethyl-1-vinylpyrrole Source: Arkivoc URL:[Link]

  • US12312450B2 - Dynamically crosslinkable polymeric compositions, articles, and methods thereof Source: Google Patents URL

Sources

Exploratory

Mechanism of action for 1-Vinyl-1H-pyrrole-2-carboxylic acid in organic synthesis

An In-Depth Technical Guide to the Mechanistic Versatility of 1-Vinyl-1H-pyrrole-2-carboxylic Acid in Organic Synthesis Foreword: The Strategic Value of a Multifunctional Building Block In the landscape of modern organic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Versatility of 1-Vinyl-1H-pyrrole-2-carboxylic Acid in Organic Synthesis

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. The pyrrole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives are central to drugs with applications ranging from antibacterial to anticancer therapies.[1][3][4] 1-Vinyl-1H-pyrrole-2-carboxylic acid emerges as a particularly compelling building block, distinguished by a unique convergence of three reactive centers: an electron-rich aromatic pyrrole core, a dienophilic and polymerizable vinyl group, and a versatile carboxylic acid handle. This guide offers a deep mechanistic exploration of this molecule, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its synthetic potential.

Core Reactivity: A Triptych of Functional Opportunity

The synthetic utility of 1-Vinyl-1H-pyrrole-2-carboxylic acid stems from the distinct yet cooperative reactivity of its three primary functional domains. Understanding the electronic interplay between the N-vinyl substituent, the C2-carboxylic acid, and the pyrrole π-system is crucial for predicting and controlling its chemical behavior.

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Caption: Key reactive domains of 1-Vinyl-1H-pyrrole-2-carboxylic acid.

The Vinyl Group: A Gateway to Annulation and Polymerization

The N-vinyl group is arguably the most dynamic feature of the molecule, serving as a linchpin for constructing more complex polycyclic systems and functional polymers.

A primary mechanism of action for vinylpyrroles is their participation as the 4π-electron component (diene) in [4π+2π] cycloaddition reactions.[5][6] The π-system extends from the pyrrole ring across the vinyl substituent, allowing it to react with electron-deficient dienophiles. This transformation provides a powerful and direct route to substituted indole scaffolds, which are of immense importance in medicinal chemistry.

The reaction proceeds via a concerted pericyclic mechanism, where the pyrrole C2 and C5 positions and the two carbons of the vinyl group constitute the diene system. The regioselectivity and rate are governed by frontier molecular orbital (FMO) theory. The electron-rich nature of the pyrrole ring ensures a high-energy Highest Occupied Molecular Orbital (HOMO), which interacts favorably with the Low-Energy Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate).[5][7]

dot

Caption: General mechanism for [4π+2π] cycloaddition of a vinylpyrrole.

The presence of the C2-carboxylic acid, an electron-withdrawing group, deactivates the pyrrole ring slightly compared to an unsubstituted analogue. However, the powerful dienophilic nature of reactants like maleic anhydride or acetylenic esters can readily overcome this deactivation.[5]

The vinyl moiety enables the monomer to undergo polymerization. N-vinylpyrroles can be polymerized through radical mechanisms, often initiated by agents like 2,2'-azobisisobutyronitrile (AIBN).[8][9] The stability of the growing macroradical can be influenced by the substituents on the pyrrole ring.[9] This pathway leads to polymers with a polyvinyl backbone and pendant pyrrole-2-carboxylic acid groups.

Alternatively, cationic polymerization is also a viable route. The resulting polymers, poly(N-vinylpyrrole) derivatives, are of interest for their potential conductive and photosensitive properties.[9] Furthermore, related monomers like pyrrole-2-carboxylic acid can be polymerized via enzymatic or chemical oxidative methods to form conductive polymers, highlighting the broader utility of this scaffold in materials science.[10]

The Pyrrole Ring: An Electron-Rich Aromatic Core

The pyrrole ring is an electron-rich heterocycle, making it susceptible to a range of transformations, primarily electrophilic aromatic substitution.[11]

  • Electrophilic Aromatic Substitution (EAS): Classic EAS reactions such as nitration, sulfonation, and acylation can occur on the pyrrole ring.[1] The directing effects of the N-vinyl and C2-carboxylic acid groups are critical. The C2-carboxylic acid is a deactivating meta-director in classical aromatic systems, but in the five-membered pyrrole ring, it strongly disfavors substitution at the adjacent C3 position and directs incoming electrophiles primarily to the C4 and C5 positions.

  • Metal-Catalyzed C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds on the pyrrole nucleus, offering alternative pathways that are often more selective and efficient than traditional EAS.[11] These methods provide powerful tools for late-stage modification of the pyrrole core.

The Carboxylic Acid Group: A Handle for Derivatization

The carboxylic acid at the C2 position is a crucial functional handle for derivatization, enabling the molecule's integration into larger systems, such as peptides or polymers, and modulation of its physicochemical properties.

  • Esterification and Amidation: The -COOH group readily undergoes condensation reactions with alcohols or amines to form the corresponding esters and amides. These reactions are fundamental for attaching the pyrrole moiety to other molecules of interest in drug discovery and for creating functional materials.[12]

  • Decarboxylation: Pyrrole-2-carboxylic acids are known to undergo decarboxylation upon heating, a property that can be exploited to generate the corresponding N-vinylpyrrole if desired.[13]

Quantitative Insights and Experimental Protocols

To provide a tangible sense of the reactivity discussed, the following data and protocols are presented.

Reactivity Data for Cycloaddition
DienophileRate Constant (10⁵ k₂, L mol⁻¹ s⁻¹) at 20°C
Maleic anhydride>15,000
Dimethyl acetylenedicarboxylate3.23
Maleonitrile2.22
Fumaronitrile0.87
Methyl acrylate~0.32
Acrylonitrile~0.31
(Data adapted from R. A. Jones, et al., J. Org. Chem., 1980)[5]

This data clearly demonstrates the high reactivity of the vinylpyrrole system, especially with highly electron-deficient dienophiles like maleic anhydride.

Experimental Protocol: Synthesis of a Dihydroindole via [4π+2π] Cycloaddition

This generalized protocol is based on established procedures for the reaction of vinylpyrroles with acetylenic esters.[5][7]

Objective: To synthesize a substituted dihydroindole derivative from 1-Vinyl-1H-pyrrole-2-carboxylic acid and dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • 1-Vinyl-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 1-Vinyl-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Dissolution: Anhydrous solvent is added to dissolve the starting material under an inert atmosphere.

  • Addition of Dienophile: DMAD (1.1 eq) is added to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed (typically several hours to overnight).

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure dihydroindole cycloadduct.

  • Characterization: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

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Experimental_Workflow start Start dissolve 1. Dissolve Vinylpyrrole in Anhydrous Solvent start->dissolve add 2. Add Dienophile (DMAD) under Inert Atmosphere dissolve->add react 3. Stir at Room Temp Monitor by TLC add->react workup 4. Remove Solvent in vacuo react->workup purify 5. Purify via Column Chromatography workup->purify char 6. Characterize Product (NMR, MS) purify->char end End char->end

Caption: Workflow for a typical [4π+2π] cycloaddition experiment.

Conclusion: A Versatile Scaffold for Future Innovation

1-Vinyl-1H-pyrrole-2-carboxylic acid is more than a simple heterocycle; it is a synthetically versatile platform. Its mechanism of action is multifaceted, offering pathways for cycloaddition to build molecular complexity, polymerization to create functional materials, and classical derivatization for fine-tuning properties. For researchers in drug discovery, it provides an efficient entry point to the medicinally vital indole and functionalized pyrrole chemical space.[7] For materials scientists, it is a monomer capable of forming novel conductive and bioactive polymers.[12] A thorough understanding of its mechanistic principles is the key to unlocking its full potential in the synthesis of next-generation therapeutics and advanced materials.

References

  • Recent Advances in Functionalization of Pyrroles and their Transl
  • Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives.Chemistry of Heterocyclic Compounds.
  • Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles. The Journal of Organic Chemistry. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • C-Vinylpyrroles as Pyrrole Building Blocks. ACS Publications. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Pyrrole studies. 22. [4. pi. + 2. pi.] Cycloaddition reactions with vinylpyrroles. The Journal of Organic Chemistry. [Link]

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI. [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. [Link]

  • Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic. NSF Public Access Repository. [Link]

  • Photo-cycloaddition reactions of vinyldiazo compounds. PMC. [Link]

  • 1-VINYL-1 H-PYRROLE-2-CARBOXYLIC ACID. Chemical Substance Information. [Link]

  • 1H-Pyrrole-2-carboxylic acid. PMC. [Link]

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. PMC. [Link]

  • Polymerization of N-Vinylpyrroles: Recent Achievements. ResearchGate. [Link]

  • Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. PMC. [Link]

  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters. [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. [Link]

  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences. [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Vinyl-1H-pyrrole-2-carboxylic acid as a Monomer for Advanced Conductive Polymers

Introduction: A Monomer Poised for Innovation In the landscape of intrinsically conductive polymers, polypyrrole (PPy) stands out for its environmental stability, biocompatibility, and tunable conductivity.[1] However, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Monomer Poised for Innovation

In the landscape of intrinsically conductive polymers, polypyrrole (PPy) stands out for its environmental stability, biocompatibility, and tunable conductivity.[1] However, challenges such as poor processability and limited functionalization have historically constrained its applications. The strategic introduction of functional groups to the pyrrole monomer unit offers a compelling avenue to overcome these limitations. 1-Vinyl-1H-pyrrole-2-carboxylic acid emerges as a monomer of significant interest, uniquely featuring both a polymerizable vinyl group on the nitrogen and a carboxylic acid group at the 2-position of the pyrrole ring. This dual functionality not only allows for the formation of a conductive polymer backbone but also provides a reactive handle for covalent immobilization of biomolecules, metal ion chelation, or altering the polymer's solubility and self-doping characteristics.

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, polymerization, and characterization of 1-Vinyl-1H-pyrrole-2-carboxylic acid. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design and troubleshooting.

Monomer Synthesis: Crafting the Building Block

The synthesis of 1-Vinyl-1H-pyrrole-2-carboxylic acid can be approached through a multi-step process. A representative synthetic route involves the initial acylation of a protected pyrrole, followed by vinylation of the nitrogen, and subsequent deprotection and conversion of the acyl group to a carboxylic acid via a haloform reaction.

Protocol 1: Synthesis of 1-Vinyl-1H-pyrrole-2-carboxylic acid

This protocol is a representative procedure based on established methodologies for the synthesis of N-vinylpyrroles and pyrrole-2-carboxylic acids.[2]

Step 1: Acylation of Pyrrole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether.

  • Acylating Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic and may cause the ether to reflux.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of an aqueous solution of potassium carbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting 2-trichloroacetylpyrrole can be purified by recrystallization from a suitable solvent like hexane.

Step 2: N-Vinylation

  • Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the 2-trichloroacetylpyrrole (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Base and Acetylene Source: Add a strong base, for example, potassium hydroxide (KOH) or sodium hydride (NaH) (2-3 eq), to the solution. Introduce acetylene gas into the reaction mixture at a controlled rate, or use a vinylating agent like vinyl acetate in the presence of a suitable catalyst.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures. Monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and cautiously quench with water. Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent. The N-vinyl-2-trichloroacetylpyrrole can be purified by column chromatography.

Step 3: Haloform Reaction to Yield the Carboxylic Acid

  • Reaction Setup: Dissolve the N-vinyl-2-trichloroacetylpyrrole (1.0 eq) in a suitable solvent like aqueous methanol or ethanol in a round-bottom flask.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 3-4 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor for the completion of the reaction by TLC. The reaction involves the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group.

  • Acidification and Extraction: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the carboxylate salt to form the carboxylic acid.

  • Purification: Extract the 1-Vinyl-1H-pyrrole-2-carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts and remove the solvent under reduced pressure. The final product can be further purified by recrystallization.

Polymerization of 1-Vinyl-1H-pyrrole-2-carboxylic acid

The presence of both a vinyl group and the pyrrole ring offers multiple pathways for polymerization. However, for the formation of a conductive polymer, oxidative polymerization of the pyrrole ring is the desired route. This can be achieved through both electrochemical and chemical methods.

Electrochemical Polymerization: Precision Film Deposition

Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology.[1][3]

Protocol 2: Electrochemical Polymerization

  • Electrolyte Solution Preparation: Prepare an electrolyte solution containing the monomer, 1-Vinyl-1H-pyrrole-2-carboxylic acid (e.g., 0.1 M), and a supporting electrolyte (e.g., 0.1 M NaCl or LiClO4) in a suitable solvent (e.g., acetonitrile or an aqueous buffer). Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use the desired substrate (e.g., indium tin oxide (ITO) coated glass, platinum, or gold) as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).

  • Polymerization: Perform the electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Potentiostatic: Apply a constant potential (e.g., +0.8 to +1.2 V vs. Ag/AgCl) to the working electrode. The film thickness can be controlled by the total charge passed.

    • Potentiodynamic: Cycle the potential between a lower and an upper limit (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles. The polymer film will grow with each successive cycle.

  • Post-Polymerization Treatment: After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte. The film can then be dried under vacuum.

Workflow for Electrochemical Polymerization

cluster_prep Preparation cluster_cell Electrochemical Cell cluster_poly Polymerization cluster_post Post-Treatment prep_sol Prepare Monomer and Electrolyte Solution purge Purge with Inert Gas prep_sol->purge setup_cell Assemble Three-Electrode Cell (Working, Counter, Reference) purge->setup_cell apply_potential Apply Potential (Potentiostatic, Potentiodynamic, or Galvanostatic) setup_cell->apply_potential film_growth Polymer Film Growth on Working Electrode apply_potential->film_growth rinse Rinse with Solvent film_growth->rinse dry Dry Under Vacuum rinse->dry

Caption: Workflow for the electrochemical polymerization of 1-Vinyl-1H-pyrrole-2-carboxylic acid.

Chemical Oxidative Polymerization: Scalable Powder Synthesis

Chemical oxidative polymerization is a versatile method for producing larger quantities of the conductive polymer in powder form.[3][4][5]

Protocol 3: Chemical Oxidative Polymerization

  • Monomer Solution: Dissolve 1-Vinyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent. An aqueous solution or a mixture of water and an organic solvent can be used. The pH of the solution may need to be adjusted depending on the oxidant used.

  • Oxidant Solution: Prepare a solution of an oxidizing agent, such as ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) (typically 2.0-2.5 eq), in the same solvent system.

  • Polymerization Reaction: Cool both solutions in an ice bath. Slowly add the oxidant solution dropwise to the stirred monomer solution. A color change (often to black or dark brown) indicates the onset of polymerization.

  • Reaction Time and Temperature: Continue stirring the reaction mixture at a low temperature (0-5°C) for several hours (e.g., 2-24 hours) to allow for complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by filtration.

  • Purification: Wash the polymer powder extensively with the solvent, followed by other solvents like methanol and acetone, to remove any residual oxidant, monomer, and oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 40-60°C).

Mechanism of Oxidative Polymerization of Pyrrole

M Monomer M_radical Monomer Radical Cation M->M_radical -e⁻ (Oxidation) Dimer Dimer M_radical->Dimer + Monomer Polymer Polymer Dimer->Polymer + n Monomers - 2n H⁺

Caption: Simplified mechanism of the oxidative polymerization of pyrrole monomers.

Characterization of Poly(1-Vinyl-1H-pyrrole-2-carboxylic acid)

A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.

Structural and Morphological Characterization
TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the polymer structure by identifying characteristic vibrational modes of the pyrrole ring, the vinyl group, and the carboxylic acid group.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's chemical structure and connectivity.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer film or powder.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state analysis of the polymer surface.[3]
Thermal and Electrical Properties

The thermal stability and electrical conductivity are critical parameters for many applications of conductive polymers.

Table 1: Expected Properties of Poly(1-Vinyl-1H-pyrrole-2-carboxylic acid) and Related Polymers

PropertyExpected Value/RangeSignificance
Electrical Conductivity 10⁻⁴ to 10¹ S/cmThe conductivity is expected to be in the semiconductor range. The carboxylic acid group may influence the doping level and charge transport.[7]
Thermal Stability (TGA) Onset of degradation > 200°C in N₂Functionalized polypyrroles generally exhibit good thermal stability.[8]
Glass Transition Temperature (DSC) Dependent on molecular weightProvides information on the amorphous nature of the polymer.[9]

Protocol 4: Characterization Techniques

  • FTIR Spectroscopy: Acquire the FTIR spectrum of the polymer powder (as a KBr pellet) or film. Look for characteristic peaks such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C stretching of the pyrrole ring (~1550 cm⁻¹), and C-N stretching (~1380 cm⁻¹).[6]

  • Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) to determine its thermal stability and decomposition profile.[8]

  • Differential Scanning Calorimetry (DSC): Analyze the polymer to determine its glass transition temperature (Tg) and other thermal transitions.[9][10][11]

  • Four-Point Probe Measurement: Use a four-point probe setup to measure the sheet resistance of a polymer film, from which the electrical conductivity can be calculated.

Applications in Research and Drug Development

The unique bifunctional nature of poly(1-Vinyl-1H-pyrrole-2-carboxylic acid) opens up a wide range of potential applications:

  • Biosensors: The carboxylic acid groups provide convenient sites for the covalent attachment of enzymes, antibodies, or DNA probes, enabling the development of highly specific and sensitive biosensors.[1]

  • Drug Delivery: The polymer can be used as a matrix for the controlled release of drugs. The conductivity of the polymer could allow for electrochemically triggered drug release.

  • Tissue Engineering: The conductive nature of the polymer, combined with its ability to be functionalized with cell-adhesive peptides, makes it a promising material for scaffolds in tissue engineering, particularly for nerve and cardiac tissue regeneration.[3][7]

  • Smart Coatings: The polymer can be used to create coatings that respond to changes in pH or the presence of specific ions, due to the carboxylic acid functionality.

Conclusion

1-Vinyl-1H-pyrrole-2-carboxylic acid is a monomer with significant potential for the development of next-generation conductive polymers. Its unique structure allows for the creation of materials with tailored properties for a variety of advanced applications. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers venturing into this exciting area of polymer science. By understanding the fundamentals of its synthesis, polymerization, and characterization, the scientific community can unlock the full potential of this versatile monomer.

References

  • Sobenina, L. N., Sergeeva, M. P., Mikhaleva, A. I., Sigalov, M. V., Korostova, S. E., Golovanova, N. I., Salaurov, V. N., Bakhareva, E. V., & Vasil'eva, N. N. (1990). Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives. Chemistry of Heterocyclic Compounds, 26(5), 516-520. [Link]

  • Lee, J. W., Serna, F., Hay, J., & Schmidt, C. E. (2006). Carboxylic acid-functionalized conductive polypyrrole as a bioactive platform for cell adhesion. Biomacromolecules, 7(6), 1692-1695. [Link]

  • Lee, J. W., Serna, F., & Schmidt, C. E. (2006). Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. Biomacromolecules, 7(6), 1692–1695. [Link]

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Lee, J. W., & Schmidt, C. E. (2007). Carboxy-Endcapped Conductive Polypyrrole: Biomimetic Conducting Polymer for Cell Scaffolds and Electrodes. Langmuir, 23(16), 8549-8554. [Link]

  • Ko, H., Lee, J., & Crooks, R. M. (2021). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. Micromachines, 12(1), 39. [Link]

  • Mocanu, A., Gîrea, M. V., Ababei, G., & Bele, A. (2018). Thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC) of polypyrrole prepared in reaction 2, 6 and 7. ResearchGate. [Link]

  • Wang, Y., Wu, S., Yin, Q., Jiang, B., & Mo, S. (2020). Data on flexibility and thermal stability of Polypyrrole-based ternary nanocomposite films. Data in Brief, 31, 105934. [Link]

  • Foschini, M. M., Pereira, E. C., & de Andrade, A. R. (2016). Electrochemically Prepared Polypyrrole-2-Carboxylic Acid Films: Synthesis Protocols and Studies on Biosensors. ResearchGate. [Link]

  • Crunaire, S., De-Araujo, M., & Lacroix, J. C. (2006). Electropolymerization of carboxylic acid functionalized pyrrole into hybrid zirconium–silicon oxopolymer sol–gel coatings. New Journal of Chemistry, 30(8), 1195-1202. [Link]

  • Wang, J., Wang, L., & Liu, X. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 16(16), 2233. [Link]

  • Pham, T. T., Guo, Z., Li, B., Lapkin, A. A., & Yan, N. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem, 13(24), 6547-6554. [Link]

  • Yatsenko, D. A., & Yatsenko, A. V. (2022). Manufacturing of ultra-thin redox-active polymer films using the layer-by-layer method and co-polymerization of vinyl viologen units. Comptes Rendus. Chimie, 25(S1), 1-10. [Link]

  • Ramanavicius, A., & Ramanaviciene, A. (2019). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 9(58), 33931-33939. [Link]

  • Foschini, M. M., Pereira, E. C., & de Andrade, A. R. (2013). Theoretical and experimental studies on the electronic, optical, and structural properties of poly-pyrrole-2-carboxylic acid films. Chemical Physics, 425, 91-95. [Link]

  • Gurbanov, A. V., & Ahmed, I. (2022). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 5(1), 1-14. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • ResearchGate. Chemical polymerization of pyrrole by A FeCl3 and B AgNO3. [Link]

  • Kumar, A., Kumar, A., & Kumar, A. (2022). Synthesis, physical, chemical, biological, mechanical and electronic studies of polypyrrole (PPy) of versatile scales for electro-mechano, pharmaceutical utilities. Materials Today: Proceedings, 62(P6), 3334-3339. [Link]

  • Razali, N. A. M., Ahmad, A., & Rahman, M. Y. A. (2018). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. MATEC Web of Conferences, 150, 05036. [Link]

  • PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. [Link]

Sources

Application

Cross-coupling reaction conditions using 1-Vinyl-1H-pyrrole-2-carboxylic acid

Application Note: Advanced Cross-Coupling Strategies for 1-Vinyl-1H-pyrrole-2-carboxylic Acid Executive Summary The functionalization of pyrrole cores is a cornerstone of modern medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for 1-Vinyl-1H-pyrrole-2-carboxylic Acid

Executive Summary

The functionalization of pyrrole cores is a cornerstone of modern medicinal chemistry and materials science. 1-Vinyl-1H-pyrrole-2-carboxylic acid presents a highly programmable scaffold offering dual, orthogonal reactivity: the C2-carboxylic acid serves as a traceless directing group for decarboxylative cross-coupling (DCC), while the N-vinyl moiety provides a handle for downstream Heck-type functionalization or polymerization. This application note details the mechanistic rationale, optimized protocols, and in-process validation strategies for the palladium-catalyzed decarboxylative arylation of 1-vinyl-1H-pyrrole-2-carboxylic acid.

Scientific Rationale & Mechanistic Insights

Traditional cross-coupling methodologies (e.g., Suzuki-Miyaura, Stille) require pre-synthesized organometallic reagents such as boronic acids or stannanes, which can suffer from protodeboronation, toxicity, or instability[1]. Decarboxylative cross-coupling circumvents these issues by utilizing stable, abundant carboxylic acids that release carbon dioxide as the only byproduct[2].

Causality of Experimental Choices
  • Catalyst Selection: The reaction strictly requires an electron-rich, sterically demanding palladium catalyst, typically Pd[P(t-Bu)₃]₂ . The bulkiness of the tri-tert-butylphosphine ligand accelerates the rate-limiting reductive elimination step, while its strong electron-donating capability facilitates the initial oxidative addition of unactivated aryl halides[2]. Standard catalysts like Pd(PPh₃)₄ fail to drive the decarboxylation step.

  • Base Selection: Cs₂CO₃ is the optimal base. It deprotonates the pyrrole-2-carboxylic acid to form a highly nucleophilic cesium carboxylate, which rapidly coordinates to the Pd(II) center[2]. Weaker bases (like K₂CO₃) result in incomplete ligand exchange and stalled catalytic cycles.

  • N-Vinyl Stability: The N-vinyl group is generally stable under these basic, high-temperature conditions. However, prolonged thermal heating in the presence of oxygen can lead to autooxidation or unwanted radical polymerization[3]. Performing the reaction under a strict argon atmosphere is critical to preserving the N-vinyl moiety.

Pathway Pd0 Pd(0) Catalyst (e.g., Pd[P(t-Bu)3]2) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Aryl Halide (Ar-X) Coord Carboxylate Coordination [Ar-Pd(II)-OOC-Pyrrole] OxAdd->Coord + 1-Vinylpyrrole-2-carboxylate - X⁻ Decarb Decarboxylation (-CO2) [Ar-Pd(II)-Pyrrole] Coord->Decarb Δ (Heat) RedElim Reductive Elimination 2-Aryl-1-vinylpyrrole Decarb->RedElim RedElim->Pd0 Product Release

Figure 1: Pd-catalyzed decarboxylative cross-coupling cycle for pyrrole-2-carboxylic acid.

Experimental Methodology: Decarboxylative Cross-Coupling

This protocol outlines the synthesis of 2-aryl-1-vinyl-1H-pyrroles via microwave-assisted or thermal decarboxylative cross-coupling[2].

Materials & Reagents
  • Substrate: 1-Vinyl-1H-pyrrole-2-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl bromide or iodide (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd[P(t-Bu)₃]₂ (5 mol %, 0.025 mmol)

  • Base: Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous DMF (4.0 mL)

Step-by-Step Protocol
  • Preparation of the Reaction Vessel: To an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, add 1-vinyl-1H-pyrrole-2-carboxylic acid, the aryl halide (if solid), Cs₂CO₃, and Pd[P(t-Bu)₃]₂.

  • Inert Atmosphere Generation: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill the vial with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be excluded to prevent catalyst deactivation and autooxidation of the N-vinyl group[3].

  • Solvent Addition: Inject anhydrous DMF (4.0 mL) and the aryl halide (if liquid) via syringe.

  • Reaction Execution:

    • Microwave Conditions (Preferred): Heat the mixture in a microwave reactor at 170 °C for 8–10 minutes[2].

    • Thermal Conditions: Alternatively, heat the vial in a pre-equilibrated oil bath at 120 °C for 2–4 hours[2].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating System: In-Process Controls

To ensure the protocol is functioning as intended, apply the following self-validation checks:

  • TLC Monitoring: The starting carboxylic acid is highly polar and UV-active (requires DCM/MeOH 9:1 + 1% AcOH for mobility). The successful extrusion of CO₂ yields a highly non-polar product (2-aryl-1-vinylpyrrole) that elutes rapidly in Hexanes/EtOAc (9:1).

  • LC-MS Verification: The critical failure point is stalled decarboxylation. Analyze the crude mixture via LC-MS. A successful reaction will show the product mass [M+H]+ . If an intermediate mass corresponding to [Macid​+Maryl​−X]+ is observed, the temperature is insufficient to drive the −CO2​ extrusion step.

Quantitative Data & Optimization

The tables below summarize the optimization landscape and substrate scope for the decarboxylative cross-coupling of pyrrole-2-carboxylic acid derivatives, demonstrating the necessity of the specific catalyst and base combinations[2],[1].

Table 1: Optimization of Reaction Conditions

Catalyst System Base Solvent Temp (°C) / Time Yield (%)
Pd(PPh₃)₄ Cs₂CO₃ DMF 170 (MW) / 10 min < 5
Pd(OAc)₂ / PPh₃ Cs₂CO₃ DMF 170 (MW) / 10 min Trace
Pd[P(t-Bu)₃]₂ K₂CO₃ DMF 170 (MW) / 10 min 45
Pd[P(t-Bu)₃]₂ Cs₂CO₃ DMF 170 (MW) / 8 min 88

| Pd[P(t-Bu)₃]₂ | Cs₂CO₃ | DMF | 120 (Thermal) / 2 h | 72 |

Table 2: Substrate Scope for Aryl Halide Coupling Partners

Aryl Halide Electronic Nature Isolated Yield (%)
Bromobenzene Neutral 85
4-Bromoanisole Electron-Rich 82
4-Bromobenzotrifluoride Electron-Deficient 78

| 2-Bromothiophene | Heteroaromatic | 75 |

Orthogonal Functionalization of the N-Vinyl Group

Once the C2 position is arylated via DCC, the N-vinyl group can be exploited for further architectural complexity. Unlike standard protecting groups, the N-vinyl moiety can undergo copper-catalyzed or palladium-catalyzed Heck-type couplings with secondary vinyl bromides to extend conjugation[4]. Furthermore, the N-vinyl group can be subjected to controlled radical polymerization to generate poly(1-vinylpyrrole) derivatives, which are highly valued in the development of organic electroluminescence devices and conductive materials[4].

References

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry (ACS Publications).

  • Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling. Tetrahedron / CORE.

  • A General Copper-Catalyzed Coupling of Azoles with Vinyl Bromides. Organic Letters (ACS Publications).

  • A peculiar autooxidation of 5-alkyl substituents of 2-arylazo-4,5-dimethyl-1-vinylpyrrole. Arkivoc.

Sources

Method

Application Note: Strategic Utility of 1-Vinyl-1H-pyrrole-2-carboxylic Acid in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, identifying versatile, privileged scaffolds is critical for accelerating drug discovery pipelines. 1-Vinyl-1H-pyrrole-2-carboxylic acid (CAS 34600-55-0) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, identifying versatile, privileged scaffolds is critical for accelerating drug discovery pipelines. 1-Vinyl-1H-pyrrole-2-carboxylic acid (CAS 34600-55-0) has emerged as a highly valuable biochemical building block[1]. The molecule features a rigid, electron-rich pyrrole core that acts as a potent hydrogen-bond donor/acceptor, coupled with an N-vinyl group that offers a unique handle for dynamic crosslinking or downstream functionalization. This application note details the mechanistic rationale and validated protocols for deploying 1-Vinyl-1H-pyrrole-2-carboxylic acid (1-VPC) across neuropharmacology, antiviral development, and advanced drug delivery systems.

Neurological Therapeutics: D-Amino Acid Oxidase (DAAO) Inhibition

Hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a primary pathophysiological driver in schizophrenia and various neurodegenerative disorders. D-serine is a critical endogenous co-agonist required for NMDA receptor activation. However, D-serine is rapidly degraded by the flavoenzyme D-amino acid oxidase (DAAO).

Pyrrole-2-carboxylic acids have been unexpectedly discovered to exhibit highly potent inhibition of DAAO activity, drastically outperforming classical inhibitors like benzoic acid[2]. By utilizing 1-VPC derivatives to block DAAO, researchers can artificially preserve synaptic D-serine levels, thereby restoring NMDA receptor function and promoting cognitive enhancement.

DAAO_Pathway VPC 1-VPC Derivatives (Inhibitor) DAAO D-Amino Acid Oxidase (DAAO) VPC->DAAO Inhibits DSerine D-Serine (Neuromodulator) DAAO->DSerine Prevents Oxidation NMDAR NMDA Receptor (Activation) DSerine->NMDAR Co-agonism Outcome Neuroprotection & Cognitive Enhancement NMDAR->Outcome Synaptic Plasticity

Mechanistic pathway of DAAO inhibition by 1-VPC derivatives leading to NMDA receptor activation.

Antiviral Therapeutics: HIV-1 gp120 Antagonism

The initial stage of HIV-1 infection relies on the viral envelope glycoprotein gp120 binding to the host's CD4 receptor. Disrupting this protein-protein interaction is a validated strategy for preventing viral entry.

1-VPC and its 5-aryl derivatives serve as critical synthetic intermediates in the discovery of small-molecule entry inhibitors, most notably the NBD series[3]. The pyrrole-2-carboxylic acid core perfectly mimics the thermodynamic binding profile of the CD4 receptor's phenylalanine-43 residue, allowing the synthesized antagonists to wedge into the highly conserved CD4-binding cavity of gp120 and block viral fusion[3].

HIV_Workflow Start 1-Vinyl-1H-pyrrole- 2-carboxylic acid Step1 Carboxylic Activation (HATU / DIPEA) Start->Step1 Step2 Amidation with Pharmacophore Amines Step1->Step2 Product NBD Series HIV-1 Entry Inhibitor Step2->Product High Yield Recovery Target gp120 Envelope Glycoprotein Product->Target Binds CD4 Cavity Outcome Viral Entry Blockade Target->Outcome Prevents Fusion

Synthetic workflow of 1-VPC into NBD series HIV-1 entry inhibitors and their mechanism of action.

Oncology and Advanced Drug Delivery Systems

Beyond direct receptor antagonism, the 1-VPC scaffold is utilized in two highly specialized domains:

  • Diversity-Oriented Synthesis in Oncology: The pyrrole core is a foundational synthon for generating complex marine alkaloid analogs, such as Lamellarins and Azalamellarins, which demonstrate potent anticancer cytotoxicity[4].

  • Dynamically Crosslinkable Polymers: The N-vinyl group allows 1-VPC to act as an unsaturated organic acid crosslinker in thermoplastic polymers. These compositions exhibit a stable plateau elastic storage modulus up to 150°C, making them ideal matrices for heat-responsive, controlled-release drug delivery implants[5].

Quantitative Data Summary

Scaffold / DerivativePrimary TargetTherapeutic IndicationPharmacological Efficacy / MetricReference
Pyrrole-2-carboxylic acids D-Amino Acid Oxidase (DAAO)Schizophrenia / CNSIC₅₀ in low nanomolar (nM) range[2]
5-Arylpyrrole-2-carboxylic acids HIV-1 gp120 GlycoproteinViral Infection (HIV-1)Viral entry blockade (low µM range)[3]
Azalamellarin precursors Undisclosed Cancer TargetsOncology / Solid TumorsPotent cytotoxicity (µM range)[4]
1-Vinyl-1H-pyrrole-2-carboxylic acid Polymeric MatricesControlled Drug DeliveryModulus stability up to 150°C[5]

Experimental Protocols

Protocol A: High-Throughput Fluorometric DAAO Inhibition Assay

Purpose: To quantify the IC₅₀ of 1-VPC derivatives against human DAAO.

Scientific Causality: Direct UV measurement of D-serine oxidation is prone to background interference. This protocol utilizes Amplex Red, which reacts with the H₂O₂ byproduct of DAAO in a 1:1 stoichiometry to produce highly fluorescent resorufin, offering superior signal-to-noise ratios in complex biochemical matrices.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute purified human DAAO enzyme to a working concentration of 0.5 µg/mL. Prepare a detection mix containing 50 µM Amplex Red, 0.1 U/mL horseradish peroxidase (HRP), and 10 mM D-serine.

  • Compound Dilution: Serially dilute the 1-VPC derivative in DMSO (100x final concentration), then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (preventing enzyme denaturation).

  • Incubation: In a black 384-well microplate, combine 10 µL of compound solution with 10 µL of DAAO enzyme. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of the detection mix to all wells. Incubate in the dark for 30 minutes at 25°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate IC₅₀ using non-linear regression analysis.

Self-Validating System: This assay inherently validates its own integrity by including three critical controls: a Positive Control (1 µM Sodium Benzoate to confirm assay sensitivity to known inhibitors), a Vehicle Control (1% DMSO to establish maximum enzyme velocity), and a Compound-Only Blank (to subtract any auto-fluorescence generated by the pyrrole derivatives, ensuring the readout is strictly dependent on DAAO activity).

Protocol B: Synthesis of NBD-Series HIV-1 Entry Inhibitors via 1-VPC Amidation

Purpose: To synthesize gp120 antagonists by coupling 1-VPC with pharmacophore amines.

Scientific Causality: HATU is explicitly selected as the coupling reagent over standard EDC/HOBt. The electron-rich nature of the pyrrole ring can reduce the electrophilicity of the activated carboxylic acid. HATU generates a highly reactive HOAt ester that drives the amidation to completion rapidly, even when coupling sterically hindered amines, thereby minimizing epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 1-VPC in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active HOAt ester.

  • Coupling: Add 1.1 equivalents of the target primary/secondary amine (e.g., a functionalized piperidine or oxalamide derivative) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating System: The protocol relies on continuous in-process LC-MS monitoring. The reaction is strictly prohibited from advancing to the aqueous workup phase until the mass peak corresponding to the HOAt-active ester intermediate falls below 5% relative abundance. This ensures the protocol validates its own completion state, guaranteeing maximal yield and preventing the isolation of unreacted starting materials.

References

  • Source: Santa Cruz Biotechnology (SCBT)
  • Title: The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review Source: Bentham Science Publisher URL
  • Source: Google Patents (US12312450B2)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Google Patents (US7893098B2)

Sources

Application

Application Notes and Protocols for Radical Polymerization of 1-Vinyl-1H-pyrrole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Polymerization of a Unique Functional Monomer 1-Vinyl-1H-pyrrole-2-carboxylic acid and its derivatives represent a compelling c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Polymerization of a Unique Functional Monomer

1-Vinyl-1H-pyrrole-2-carboxylic acid and its derivatives represent a compelling class of monomers for the synthesis of advanced functional polymers. The presence of the vinyl group allows for polymerization via radical mechanisms, while the pyrrole-2-carboxylic acid moiety offers a rich scaffold for post-polymerization modification, conjugation with bioactive molecules, and imparting unique physicochemical properties such as pH-responsiveness and metal-binding capabilities. These characteristics make the resulting polymers highly attractive for applications in drug delivery, biomaterials, and diagnostics.

However, the very features that make this monomer so promising also present unique challenges for its polymerization. The acidic proton of the carboxylic acid group can interfere with certain catalyst systems, particularly in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). Furthermore, the pyrrole ring itself can be susceptible to oxidation and side reactions under certain polymerization conditions.

This comprehensive guide provides detailed application notes and protocols for the radical polymerization of 1-Vinyl-1H-pyrrole-2-carboxylic acid derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers to rationally design and execute successful polymerization strategies. We will explore conventional free-radical polymerization as a straightforward approach, and delve into the nuances of controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to achieve well-defined polymer architectures.

I. Conventional Free Radical Polymerization: A Robust Starting Point

Conventional free radical polymerization (FRP) offers a direct and often effective method for synthesizing polymers from 1-Vinyl-1H-pyrrole-2-carboxylic acid. While it provides limited control over molecular weight distribution and polymer architecture compared to CRP techniques, its simplicity and tolerance to a wide range of functional groups make it an excellent initial approach.

Causality Behind Experimental Choices in FRP:
  • Initiator Selection: Azo initiators, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70), are generally preferred over peroxide-based initiators. This is because the acidic monomer can induce the decomposition of peroxides, leading to poor control over the initiation rate. The choice of initiator also depends on the desired reaction temperature, which is dictated by the initiator's half-life.

  • Solvent System: The choice of solvent is critical to ensure the solubility of both the monomer and the resulting polymer. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are often suitable. For applications requiring a more biocompatible solvent, mixtures of water and an organic cosolvent can be explored, though the pH of the aqueous phase may need to be adjusted.

  • Monomer Concentration and Temperature: These parameters influence the rate of polymerization and the final molecular weight of the polymer. Higher monomer concentrations and temperatures generally lead to faster polymerization rates and potentially lower molecular weights due to increased chain transfer reactions.

Experimental Protocol: Conventional Free Radical Polymerization

Materials:

  • 1-Vinyl-1H-pyrrole-2-carboxylic acid

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether (for precipitation)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 1-Vinyl-1H-pyrrole-2-carboxylic acid (e.g., 1.0 g, 7.29 mmol) and AIBN (e.g., 12.0 mg, 0.073 mmol, for a monomer-to-initiator ratio of 100:1) in anhydrous DMF (e.g., 5 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • Termination and Precipitation: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold diethyl ether with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Expected Outcomes for FRP
ParameterExpected RangeNotes
Monomer Conversion 50-90%Dependent on reaction time and temperature.
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Can be influenced by the monomer-to-initiator ratio.
Polydispersity Index (PDI) > 1.5Typical for conventional free radical polymerization.

II. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Precision and Versatility

RAFT polymerization is a highly versatile controlled radical polymerization technique that is generally tolerant to a wide range of functional groups, including carboxylic acids.[1] This makes it a particularly attractive method for the controlled synthesis of poly(1-Vinyl-1H-pyrrole-2-carboxylic acid). The key to RAFT is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization to provide polymers with controlled molecular weights and narrow molecular weight distributions.

Causality Behind Experimental Choices in RAFT:
  • RAFT Agent Selection: The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. For vinyl monomers like 1-Vinyl-1H-pyrrole-2-carboxylic acid, dithiocarbamates or xanthates are often suitable CTAs. The structure of the R and Z groups of the CTA (Z-C(=S)S-R) influences the transfer kinetics and should be chosen to ensure efficient control.

  • Initiator: A standard radical initiator (e.g., AIBN) is still required to generate the initial radicals. The initiator-to-CTA ratio is important; a ratio of approximately 1:5 to 1:10 is often used to minimize the number of polymer chains initiated by the primary radicals.

  • Acid-Triggered RAFT: A recent innovation is acid-triggered RAFT polymerization, where an acid can both initiate and accelerate the polymerization, eliminating the need for a conventional thermal initiator.[1][2][3][4] Given the acidic nature of the monomer, this approach could be particularly elegant and efficient.

  • pH and Solvent: The carboxylic acid group on the monomer can influence the reactivity of some RAFT agents. In certain cases, the addition of a small amount of a non-nucleophilic base may be necessary to prevent side reactions. The solvent choice remains similar to FRP, with polar aprotic solvents being preferred.

Experimental Protocol: RAFT Polymerization

Materials:

  • 1-Vinyl-1H-pyrrole-2-carboxylic acid

  • RAFT Agent (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous 1,4-dioxane

  • Anhydrous diethyl ether

  • Schlenk flask, magnetic stir bar, nitrogen/argon source, oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine 1-Vinyl-1H-pyrrole-2-carboxylic acid (e.g., 1.0 g, 7.29 mmol), the RAFT agent (e.g., 26.5 mg, 0.073 mmol, for a monomer-to-CTA ratio of 100:1), and AIBN (e.g., 2.4 mg, 0.015 mmol, for a CTA-to-initiator ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 5 mL).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Backfill with nitrogen/argon and immerse the flask in a preheated oil bath at 70 °C.

  • Monitoring and Termination: Monitor the reaction as described for FRP. Quench the reaction by cooling and exposing to air.

  • Purification: Precipitate the polymer in cold diethyl ether, filter, and wash thoroughly.

  • Drying: Dry the polymer under vacuum.

Data Presentation: Expected Outcomes for RAFT Polymerization
ParameterExpected RangeNotes
Monomer Conversion Up to >95%RAFT allows for high conversions while maintaining control.
Number-Average Molecular Weight (Mn) Controlled by the [Monomer]/[CTA] ratioTheoretical Mn can be calculated.
Polydispersity Index (PDI) 1.1 - 1.4Indicative of a controlled polymerization process.
Visualization: RAFT Polymerization Mechanism

RAFT_Mechanism I Initiator (I) R Primary Radical (R•) I->R Δ P_n_dot Propagating Radical (Pₙ•) R->P_n_dot + Monomer (M) Intermediate Intermediate Radical P_n_dot->Intermediate + CTA CTA RAFT Agent (CTA) Intermediate->P_n_dot - CTA Dormant Dormant Species (Pₙ-CTA) Intermediate->Dormant - R• Dormant->Intermediate + Pₘ• P_m_dot Propagating Radical (Pₘ•) caption RAFT Polymerization Workflow

Caption: Workflow of RAFT polymerization.

III. Atom Transfer Radical Polymerization (ATRP): A Powerful but Sensitive Technique

ATRP is another powerful CRP method that can yield polymers with highly controlled architectures.[5][6][7] However, ATRP is often sensitive to acidic protons, which can protonate the nitrogen-based ligands of the copper catalyst, leading to a loss of catalytic activity.[8] Therefore, the direct ATRP of unprotected 1-Vinyl-1H-pyrrole-2-carboxylic acid requires careful consideration and optimization.

Causality Behind Experimental Choices in ATRP:
  • Catalyst System: The choice of the copper source (e.g., CuBr or CuCl) and the ligand is critical. For acidic monomers, ligands with lower basicity are preferred to minimize protonation. Additionally, using a chlorine-based initiator (e.g., an alkyl chloride) and a CuCl catalyst can be advantageous as the resulting dormant species is more stable.[6]

  • "Direct" vs. "Protection" Strategy:

    • Direct ATRP: This approach involves polymerizing the unprotected monomer. It requires careful optimization of the catalyst system and reaction conditions (e.g., low pH) to maintain catalyst activity.[6]

    • Protection Strategy: This involves protecting the carboxylic acid group (e.g., as a tert-butyl ester), performing the ATRP, and then deprotecting the polymer to yield the desired poly(1-Vinyl-1H-pyrrole-2-carboxylic acid). This is a more robust but also more synthetically demanding route.

  • Initiator: A typical alkyl halide initiator is used. The initiator efficiency can be affected by the reaction conditions.

  • Solvent: Polar solvents are required, but protic solvents like water can be used, often with the addition of salts to maintain ionic strength and catalyst stability.[6]

Experimental Protocol: Direct ATRP of Unprotected Monomer (Optimized for Acidic Conditions)

Materials:

  • 1-Vinyl-1H-pyrrole-2-carboxylic acid

  • Ethyl α-chlorophenylacetate (initiator)

  • Copper(I) chloride (CuCl)

  • Tris(2-pyridylmethyl)amine (TPMA) (ligand)

  • Deionized water (degassed)

  • Methanol

  • Hydrochloric acid (HCl) to adjust pH

  • Syringes and Schlenk line for anaerobic transfers

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask, add CuCl (e.g., 7.2 mg, 0.073 mmol) and TPMA (e.g., 21.2 mg, 0.073 mmol). Deoxygenate the flask by evacuating and backfilling with nitrogen three times. Add degassed deionized water (e.g., 2 mL) via a syringe to form the catalyst complex.

  • Monomer Solution: In a separate Schlenk flask, dissolve 1-Vinyl-1H-pyrrole-2-carboxylic acid (e.g., 1.0 g, 7.29 mmol) in degassed deionized water (e.g., 3 mL). Adjust the pH of the solution to approximately 3-4 with dilute HCl. Add the initiator, ethyl α-chlorophenylacetate (e.g., 13.5 mg, 0.073 mmol, for a monomer-to-initiator ratio of 100:1).

  • Initiation of Polymerization: Transfer the catalyst solution to the monomer solution via a cannula under a positive pressure of nitrogen.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion.

  • Termination and Purification: Terminate the polymerization by exposing the reaction to air. The polymer can be purified by dialysis against deionized water to remove the copper catalyst and unreacted monomer.

  • Isolation: Isolate the polymer by lyophilization.

Data Presentation: Expected Outcomes for ATRP
ParameterExpected RangeNotes
Monomer Conversion 50-80%Higher conversions can be challenging due to potential catalyst deactivation.
Number-Average Molecular Weight (Mn) Should correlate with the [Monomer]/[Initiator] ratioDeviations may occur due to initiation efficiency.
Polydispersity Index (PDI) 1.2 - 1.5Good control is achievable with an optimized system.
Visualization: ATRP Mechanism

ATRP_Mechanism Dormant Dormant Species (Pₙ-X) Active Propagating Radical (Pₙ•) Dormant->Active k_act Catalyst_deact X-Cu(II)/L Active->Dormant k_deact Catalyst_act Cu(I)/L Initiator Initiator (R-X) Initiator->Dormant + Monomer (M) caption ATRP Activation/Deactivation Cycle

Caption: The core activation/deactivation equilibrium in ATRP.

IV. Concluding Remarks and Future Directions

The successful radical polymerization of 1-Vinyl-1H-pyrrole-2-carboxylic acid derivatives opens up a vast design space for novel functional polymers. The choice of polymerization technique should be guided by the desired level of control over the polymer architecture and the specific requirements of the end application. Conventional FRP provides a simple entry point, while RAFT and ATRP offer pathways to well-defined materials. For RAFT, its robustness towards acidic functionalities makes it a highly recommended technique. For ATRP, while more challenging, recent advances in catalyst design and the use of aqueous systems provide viable routes for the controlled polymerization of such acidic monomers.

Future research in this area could focus on exploring the full range of derivatives of 1-Vinyl-1H-pyrrole-2-carboxylic acid, investigating the synthesis of block and graft copolymers for advanced drug delivery systems, and harnessing the unique properties of the pyrrole-2-carboxylic acid moiety for applications in stimuli-responsive materials and biocatalysis.

V. References

  • Matyjaszewski, K. Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules2012 , 45 (10), 4015–4039. [Link]

  • Wilson, O. R.; Magenau, A. J. D. Alkylborane initiated RAFT polymerization: impact of carboxylic acid deblockers. Polym. Chem.2023 , 14, 2635-2643. [Link]

  • Fantin, M.; Isse, A. A.; Gennaro, A.; Matyjaszewski, K. Atom Transfer Radical Polymerization of Methacrylic Acid: A Won Challenge. J. Am. Chem. Soc.2016 , 138 (23), 7282–7285. [Link]

  • Matyjaszewski, K. Atom Transfer Radical Polymerization of Acidic Monomers. National Science Foundation2017 . [Link]

  • Antonopoulou, M.-N.; Jones, G. R.; Kroeger, A. A.; Pei, Z.; Coote, M. L.; Truong, N. P.; Anastasaki, A. Acid-triggered radical polymerization of vinyl monomers. Nat. Synth.2024 . [Link]

  • Simula, A.; Nikolaou, V.; Anastasaki, A. Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules2012 , 45, 4015-4039. [Link]

  • Aoshima, S.; Satoh, K. Transformation of Living Cationic Polymerization of Vinyl Ethers to RAFT Polymerization Mediated by a Carboxylic RAFT Agent. Macromolecules2012 , 45, 188-197. [Link]

  • Anastasaki, A. et al. Acid-triggered radical polymerization of vinyl monomers. ResearchGate2024 . [Link]

  • Ashford, E. J.; Naldi, V.; O'Dell, R.; Billingham, N. C.; Armes, S. P. First example of the atom transfer radical polymerisation of an acidic monomer: direct synthesis of methacrylic acid copolymers in aqueous media. Chem. Commun.1999 , 1285-1286. [Link]

  • Anastasaki, A. et al. Acid-triggered radical polymerization of vinyl monomers. Flinders University2024 . [Link]

  • Stenzel, M. H.; Davis, T. P. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Molecules2014 , 19, 6474-6513. [Link]

  • Ayurini, M.; Hooper, J. F. RAFT polymerization by the radical decarboxylation of carboxylic acids. ResearchGate2024 . [Link]

  • Wilson, O. R.; Magenau, A. J. D. Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Lett.2017 , 6, 324-328. [Link]

  • Fantin, M.; Matyjaszewski, K. Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures. National Science Foundation Public Access File2020 . [Link]

  • Ayurini, M.; Hooper, J. F. RAFT polymerization by the radical decarboxylation of carboxylic acids. ChemRxiv2023 . [Link]

  • Ayurini, M.; Hooper, J. F. RAFT polymerization by the radical decarboxylation of carboxylic acids. ChemRxiv2023 . [Link]

  • Anastasaki, A. et al. Acid-triggered radical polymerization of vinyl monomers. ETH Zurich Research Collection2024 . [Link]

  • Yagci, Y.; Tasdelen, M. A. Transformation Journey of Monomers into Copolymers by Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Ionic Polymerization (IP). IntechOpen2021 . [Link]

  • Coote, M. L. et al. The mechanism for NMP of a vinyl monomer, showing the critical role of... ResearchGate2019 . [Link]

  • Theato, P. CO2-Responsive Vinyl Polymers: From Synthesis to Application. Molecules2021 , 26, 3583. [Link]

  • Sobolewska, A.; Sosnowski, S. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers2022 , 14, 426. [Link]

  • Matyjaszewski Polymer Group. Additional Monomers. Carnegie Mellon University. [Link]

  • Sobolewska, A.; Sosnowski, S. The Principles of Atom Transfer Radical Polymerization. Encyclopedia2023 , 3, 333-353. [Link]

  • Anastasaki, A. et al. Acid-triggered radical polymerization of vinyl monomers. Monash University2023 . [Link]

  • Foster, J. C.; O'Reilly, R. K. Radical Ring-Opening Polymerization: Unlocking the Potential of Vinyl Polymers for Drug Delivery, Tissue Engineering, and More. Biomacromolecules2021 , 22, 2155-2171. [Link]

  • Limer, A.; Rannard, S. Radical polymerisation of vinyl-based monomers and schematic... ResearchGate2020 . [Link]

  • Mamedov, F. A. et al. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters2022 , 5, 1-13. [Link]

  • Mamedov, F. A. et al. Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turk J Chem2022 , 46, 1530-1544. [Link]

Sources

Method

Application Note: Defect-Engineered Synthesis of Zirconium Metal-Organic Frameworks Using 1-Vinyl-1H-pyrrole-2-carboxylic Acid

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Modulated Synthesis, Defect Engineering, and Post-Synthetic Polymerization (PSP) Mechanistic Rationale: The Role of Monocarbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Modulated Synthesis, Defect Engineering, and Post-Synthetic Polymerization (PSP)

Mechanistic Rationale: The Role of Monocarboxylic Acids in MOF Architecture

The synthesis of robust Metal-Organic Frameworks (MOFs), particularly the Zr(IV)-based UiO-66 family, traditionally relies on the coordination of multidentate ligands (e.g., 1,4-benzenedicarboxylic acid, BDC) with metal nodes to form a continuous 3D lattice. However, utilizing a monocarboxylic acid such as 1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA) introduces a paradigm shift in framework design.

Because VPCA possesses only one carboxylate group, it cannot propagate the 3D framework. Instead, it acts as a competitive modulator during solvothermal synthesis [1]. By competing with BDC for coordination sites on the Zr6​O4​(OH)4​ clusters, VPCA intentionally induces "missing-linker" defects. This causality is twofold:

  • Structural Consequence: The termination of the lattice at the defect site significantly increases the intrinsic mesoporosity and overall surface area of the MOF, facilitating the diffusion of larger guest molecules (e.g., therapeutics or catalytic substrates) [2].

  • Chemical Consequence: The modulator leaves its functional tail—a highly reactive 1-vinyl-1H-pyrrole moiety—covalently anchored to the defect site. These exposed vinyl groups transform the inert MOF surface into a polymerizable platform, ideal for Post-Synthetic Polymerization (PSP) to create advanced Mixed Matrix Membranes (MMMs) or core-shell drug delivery vehicles [3].

Mechanism N1 Zr6O4(OH)4 Node N2 BDC Coordination (Framework Extension) N1->N2 Ideal Lattice N3 VPCA Coordination (Defect Generation) N1->N3 Modulator Competition N4 Missing-Linker Defect (Increased Porosity) N3->N4 Structural Consequence N5 Exposed Vinyl Groups (Surface Activation) N3->N5 Chemical Consequence

Mechanistic pathway of defect generation and vinyl functionalization via VPCA.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Quality control (QC) checkpoints are embedded within the workflow to ensure that the causality of each step can be analytically verified before proceeding.

Protocol A: Modulated Solvothermal Synthesis of VPCA-UiO-66

Objective: Synthesize a highly crystalline, defect-engineered UiO-66 framework with covalently anchored vinyl-pyrrole groups.

Reagents:

  • Zirconium(IV) chloride ( ZrCl4​ , 99.9%)

  • 1,4-Benzenedicarboxylic acid (BDC, 99%)

  • 1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA, CAS 34600-55-0)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Methanol (MeOH, HPLC grade)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 50 mL Teflon-lined stainless steel autoclave, dissolve 0.53 g (2.27 mmol) of ZrCl4​ in 20 mL of anhydrous DMF. Sonicate for 10 minutes until the solution is completely clear. Causality: Complete dissolution ensures uniform nucleation of the Zr6​ clusters.

  • Ligand & Modulator Introduction: Add 0.34 g (2.05 mmol) of BDC and 0.28 g (2.05 mmol) of VPCA (1:1 molar ratio of Linker:Modulator). Stir at 400 rpm for 30 minutes.

  • Solvothermal Crystallization: Seal the autoclave and heat in a convection oven at 120°C for 24 hours. Causality: 120°C provides the optimal thermodynamic energy for reversible coordination, allowing the VPCA to dynamically compete with BDC, ensuring defects are distributed homogeneously rather than causing amorphous precipitation.

  • Controlled Cooling: Cool the autoclave to room temperature naturally (approx. 0.5°C/min). Rapid quenching can induce unwanted thermal stress and micro-fractures in the crystals.

  • Solvent Exchange & Activation (QC Checkpoint 1): Centrifuge the resulting white suspension (8000 rpm, 10 min). Wash the pellet three times with 20 mL DMF to remove unreacted BDC, followed by three washes with 20 mL MeOH to remove residual DMF and uncoordinated VPCA.

    • Self-Validation: Analyze the final MeOH wash via UV-Vis spectroscopy. The absence of an absorption peak at ~260 nm (characteristic of free VPCA) confirms that all remaining VPCA is covalently coordinated to the framework.

  • Drying: Dry the activated MOF under vacuum at 80°C for 12 hours to yield VPCA-UiO-66.

Protocol B: Post-Synthetic Polymerization (PSP) of VPCA-UiO-66

Objective: Utilize the exposed vinyl groups to graft poly(methyl methacrylate) (PMMA) onto the MOF surface, creating a composite material [4].

Step-by-Step Methodology:

  • Dispersion: Disperse 100 mg of activated VPCA-UiO-66 in 10 mL of anhydrous toluene in a Schlenk flask. Sonicate for 15 minutes.

  • Monomer Addition: Add 1.0 mL of purified Methyl Methacrylate (MMA) and 5 mg of Azobisisobutyronitrile (AIBN) as the radical initiator.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and would terminate polymerization prematurely.

  • Polymerization: Backfill with Argon and heat the mixture to 70°C in an oil bath for 12 hours under continuous stirring. Causality: AIBN undergoes thermal homolysis at ~65-70°C, initiating the free-radical polymerization between the bulk MMA monomer and the surface-anchored vinyl groups of the MOF.

  • Purification (QC Checkpoint 2): Centrifuge the composite and wash extensively with tetrahydrofuran (THF) via Soxhlet extraction for 24 hours.

    • Self-Validation: THF dissolves free PMMA but cannot break the covalent C-C bonds anchoring the grafted PMMA to the MOF. If the recovered MOF mass is significantly higher than 100 mg after extraction, successful covalent grafting is confirmed.

Workflow A ZrCl4 + BDC Linker C Solvothermal Synthesis (DMF, 120°C, 24h) A->C B VPCA Modulator (1-Vinyl-1H-pyrrole-2-carboxylic acid) B->C D VPCA-Functionalized UiO-66 (Defect-Engineered MOF) C->D E Post-Synthetic Polymerization (MMA + AIBN, 70°C) D->E F MOF-Polymer Composite (Core-Shell Architecture) E->F

Workflow of VPCA-modulated MOF synthesis and post-synthetic polymerization.

Quantitative Profiling of Defect Engineering

The concentration of VPCA directly dictates the physicochemical properties of the resulting MOF. To validate the defect-engineering process, quantitative data must be extracted via Nitrogen Sorption Isotherms (BET) and 1H -NMR of the acid-digested MOF.

Note: Vinyl loading is determined by digesting 10 mg of MOF in a mixture of D2​O and HF , then integrating the vinyl proton signals against the aromatic BDC protons.

Table 1: Effect of VPCA Modulator Equivalents on UiO-66 Properties

Modulator Ratio (VPCA : BDC)BET Surface Area ( m2/g )Pore Volume ( cm3/g )Missing Linker Defects (%)Vinyl Loading (mmol/g MOF)
0:1 (Standard UiO-66)1,1500.48< 2%0.00
0.5:11,3200.55~ 8%0.45
1:1 (Protocol A)1,5800.68~ 15%0.92
2:11,7100.76~ 22%1.35

Data Interpretation: As the concentration of the VPCA modulator increases, the BET surface area and pore volume scale linearly. This confirms that VPCA successfully competes with BDC, preventing lattice closure at specific nodes and creating mesoporous defect cavities decorated with polymerizable vinyl groups.

References

  • Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials, American Chemical Society.[Link]

  • Saha Chowdhury, S., et al. "In-situ synthesis of dual functionalized MOF by engineering modulator induced defect for efficient remediation of aqueous mercury through adsorption." Journal of Environmental Chemical Engineering, Indian Academy of Sciences.[Link]

  • Kalaj, M., & Cohen, S. M. "Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks." ACS Central Science, OSTI.GOV.[Link]

  • Barcus, K., & Cohen, S. M. "Influence of Polymer Characteristics on the Self-Assembly of Polymer-Grafted Metal–Organic Framework Particles." Chemical Science, National Institutes of Health (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Vinyl-1H-pyrrole-2-carboxylic Acid (VPCA) Solubility

Welcome to the Application Science Support Center. 1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA) is a highly versatile monomer utilized in dynamic crosslinking systems[1] and advanced optoelectronic materials, such as P(EG...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA) is a highly versatile monomer utilized in dynamic crosslinking systems[1] and advanced optoelectronic materials, such as P(EGDMA-VPCA) photodiode structures[2]. However, its unique amphiphilic molecular architecture often presents significant solubility bottlenecks during synthesis, functionalization, and polymerization.

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges, ensuring high-yield and reproducible experimental outcomes.

Mechanistic Insights: The Causality of VPCA Insolubility

To effectively troubleshoot VPCA, researchers must first understand its structural dichotomy. The molecule possesses a hydrophobic N-vinyl pyrrole core coupled with a strongly hydrogen-bonding C2-carboxylic acid group (pKa ~3.7–4.45)[3]. This creates competing physicochemical forces depending on the reaction media:

  • In Non-Polar Media: The carboxylic acid groups form highly stable intermolecular dimers via hydrogen bonding. Without a polar solvent to outcompete these bonds, the dimers aggregate, leading to rapid precipitation.

  • In Aqueous Media: The un-ionized N-vinyl pyrrole domain dominates the hydration sphere. The hydrophobic repulsion overrides the hydrophilicity of the carboxylic acid, resulting in poor water solubility (typically <5 mg/mL) unless the pH is explicitly controlled[4],[3].

MechanisticCausality VPCA 1-Vinyl-1H-pyrrole-2-carboxylic acid (Amphiphilic Monomer) Vinyl N-Vinyl Pyrrole Core (Hydrophobic / Pi-Pi Stacking) VPCA->Vinyl Carboxyl C2-Carboxylic Acid (H-Bond Donor/Acceptor) VPCA->Carboxyl AqFail Insoluble in Neutral Water (Hydrophobic Repulsion) Vinyl->AqFail Aqueous Media OrgFail Insoluble in Non-Polar Solvents (Carboxylic Dimerization) Carboxyl->OrgFail Organic Media Base Add Mild Base (pH > 6.0) AqFail->Base Deprotonation PolarSolv Use H-Bond Disruptors (DMSO, DMF, THF) OrgFail->PolarSolv Solvation SolubleAq Soluble Carboxylate Salt Base->SolubleAq SolubleOrg Solvated Monomer PolarSolv->SolubleOrg

Mechanistic pathways of VPCA insolubility and targeted physicochemical solvation strategies.

Quantitative Solvent Compatibility Matrix

Selecting the correct solvent is the primary defense against VPCA precipitation. The table below summarizes the causality between solvent dielectric properties and VPCA solubility.

Solvent ClassSpecific SolventDielectric Constant (ε)VPCA Solubility ProfileMechanistic Interaction
Non-Polar Toluene, Hexane< 3.0Poor / InsolubleFails to disrupt C2-carboxylic acid dimerization.
Polar Aprotic DMF, DMSO> 35.0ExcellentStrong H-bond acceptors disrupt dimers; solvates pyrrole.
Moderately Polar THF, DCM4.0 - 7.5Moderate / VariableRequires gentle heating or acts best as a co-solvent.
Polar Protic Methanol, Ethanol~ 24 - 33GoodCompetes for H-bonding, breaking solute-solute bonds.
Aqueous Water (Neutral)80.1Poor (< 5 mg/mL)Hydrophobic repulsion from the N-vinyl pyrrole group.

Troubleshooting FAQs

Q1: Why does VPCA precipitate when I transition from a polar stock solution (e.g., DMSO) to a less polar reaction mixture (e.g., DCM or Toluene)? A1: This is driven by a sudden shift in the thermodynamic equilibrium. In polar aprotic solvents like DMSO, the solvent outcompetes VPCA dimerization. When diluted into non-polar solvents, the local dielectric constant drops, shifting the equilibrium back to dimer formation, which drastically reduces solubility. Solution: Use a co-solvent system (e.g., 10-20% THF in DCM) to maintain hydrogen bond disruption without fully altering the bulk properties of your reaction.

Q2: I am trying to perform an aqueous emulsion polymerization with VPCA, but it floats or clumps. How do I force dissolution? A2: The N-vinyl group and the pyrrole ring impart significant hydrophobicity, overriding the hydrophilicity of the un-ionized carboxylic acid. Solution: Convert VPCA to its carboxylate salt. Adjust the aqueous phase pH to >6.0 using a mild base (e.g., dilute NaOH). This ionizes the acid, rendering the monomer highly water-soluble while keeping the polymerizable vinyl group intact[4],[3].

Q3: During radical copolymerization (e.g., with EGDMA), the solution turns cloudy prematurely. Is this poor solubility or unwanted cross-linking? A3: This is a classic case of phase separation due to polarity mismatch as the polymer chain grows, often confused with premature cross-linking[2]. As VPCA incorporates into the growing polymer, the local hydrophobicity changes. Solution: Ensure your solvent is a good solvent for both the monomer and the resulting polymer. A DMF/Toluene blend is typically required for P(EGDMA-VPCA) systems to prevent premature chain collapse.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation step fails, do not proceed with the reaction.

Protocol A: Optimized Dissolution for Aqueous/Biological Media

Objective: Achieve >50 mg/mL aqueous concentration without degrading the vinyl group.

  • Weighing: Accurately weigh the required mass of VPCA into a glass vial.

  • Suspension: Add deionized (DI) water to achieve the target volume. The mixture will appear as a cloudy, heterogeneous suspension.

  • Titration: Under continuous magnetic stirring, add 0.1M NaOH dropwise. Monitor the pH continuously.

  • Equilibration: Stop titration when the pH reaches 6.5–7.0. Allow the solution to stir for 5 minutes until completely clear.

  • Self-Validation Step: The solution should transition from a cloudy suspension to an optically clear solution. To validate that dissolution is strictly pH-dependent (and the monomer hasn't degraded), extract a 1 mL aliquot and drop the pH back to 3.0 using 0.1M HCl. Immediate white precipitation confirms the monomer is intact and responsive.

Protocol B: Solution-Phase Radical Polymerization Prep (Organic)

Objective: Prevent dimerization and precipitation prior to initiator addition.

  • Solvent Blending: In a Schlenk flask, prepare a primary non-polar solvent (e.g., Toluene).

  • Co-Solvent Addition: Add 10% v/v THF or DMF as a hydrogen-bond disrupting co-solvent.

  • Dissolution: Add VPCA monomer. Sonicate the flask in a water bath at 35°C for 10 minutes.

  • Self-Validation Step: Cool the solution to 4°C for 30 minutes. If no crystallization or turbidity is observed, the solvent system is validated, confirming that the dimers are permanently disrupted. You may now proceed with adding your radical initiator.

Troubleshooting Workflow Matrix

TroubleshootingWorkflow Start VPCA Solubility Issue Detected Media Identify Reaction Media Start->Media IsAq Aqueous System Media->IsAq IsOrg Organic System Media->IsOrg ActionAq Adjust pH to 6.0 - 7.5 (Form Salt) IsAq->ActionAq CheckPol Assess Solvent Polarity IsOrg->CheckPol Success Homogeneous VPCA Solution ActionAq->Success LowPol Low Polarity (DCM, Toluene) CheckPol->LowPol HighPol High Polarity (DMF, DMSO) CheckPol->HighPol ActionLow Add 10-20% THF or Catalytic TEA LowPol->ActionLow ActionHigh Apply Gentle Heat (40°C) + Sonication HighPol->ActionHigh ActionLow->Success ActionHigh->Success

Step-by-step decision matrix for troubleshooting VPCA solubility in various reaction environments.

References

  • [2] The characteristics of ZnS/Si heterojunction diode fabricated by thermionic vacuum arc. ResearchGate. Available at:

  • [4] Pyrrole-2-carboxylic acid. TOKU-E. Available at:

  • [3] Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Chemheterocycles. Available at:

  • [1] Dynamically crosslinkable polymeric compositions, articles, and methods thereof. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Advanced Purification of 1-Vinyl-1H-pyrrole-2-carboxylic acid

Welcome to the technical support center for 1-Vinyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Vinyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and require methods to achieve high purity. The unique structure of this compound, featuring a reactive vinyl group, an acidic carboxylic acid moiety, and an electron-rich pyrrole ring, presents specific purification challenges, including susceptibility to polymerization and thermal degradation. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My crude product is a dark brown or black, tarry, and intractable material. How can I begin to purify this?

A: The dark, tarry appearance is a classic indicator of polymerization, a common issue with vinyl-substituted pyrroles and other electron-rich heterocycles.[1][2] This polymeric material is often insoluble and can trap your desired product. The primary goal is to separate the monomeric acid from the polymer.

  • Causality: The vinyl group can undergo free-radical or acid-catalyzed polymerization, especially when heated or exposed to light and air. The pyrrole ring itself can also oxidize to form colored impurities.[2]

  • Initial Strategy: Selective Dissolution & Decolorization

    • Trituration: Begin by triturating the crude tar with a solvent in which the desired product has moderate solubility, but the polymer is insoluble. Try solvents like diethyl ether or a mixture of ethyl acetate and hexanes. This will wash away the soluble product, leaving the insoluble tar behind.

    • Dissolution & Filtration: If trituration is insufficient, dissolve the entire crude material in a minimal amount of a more polar solvent (e.g., ethyl acetate or acetone). The polymeric material will likely remain as an insoluble solid that can be removed by filtration through a pad of Celite®.

    • Activated Charcoal Treatment: The resulting solution may still be highly colored due to soluble oligomers. Add a small amount (typically 1-2% by weight) of activated charcoal to the solution and stir for 15-30 minutes at room temperature.[3] The charcoal will adsorb many of the colored impurities. Remove the charcoal by filtration through Celite®. Caution: Using too much charcoal can lead to significant product loss.

Q2: I'm attempting recrystallization, but the compound either "oils out" or fails to crystallize altogether. What's going wrong?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid lattice. Failure to crystallize means the solution is not sufficiently supersaturated.

  • Causality: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Cooling the solution too rapidly is another common cause.[4]

  • Troubleshooting Steps:

    • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible. Insulating the flask can help. Do not place it directly in an ice bath until it has fully cooled to room temperature and crystallization has begun.[4]

    • Solvent System Modification: If slow cooling fails, the solvent is likely not ideal. For a polar molecule like 1-Vinyl-1H-pyrrole-2-carboxylic acid, a binary solvent system is often effective. Try dissolving it in a good solvent (e.g., ethanol, ethyl acetate) and adding a poor solvent (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly. A mixture of ethanol and water is a good starting point.[5]

    • Induce Crystallization: If the cooled solution is clear, it may be supersaturated. Try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal of pure product.

    • Consider Water's Role: For some N-vinyl compounds like N-vinyl-2-pyrrolidone, the presence of a small amount of water (0.5-4 wt%) can be beneficial for inducing crystallization.[6] This may be applicable here if using primarily organic solvents.

Q3: After purification by recrystallization, my NMR spectrum still shows persistent impurities. What is the next step?

A: If recrystallization fails to remove certain impurities, it's because their solubility properties are too similar to your product. The next logical step is to exploit a different chemical property, such as polarity, using chromatography.

  • Causality: Co-crystallization can occur if an impurity has a very similar structure and polarity to the target compound. Unreacted starting materials or certain side-products may be difficult to remove by crystallization alone.

  • Recommended Technique: Flash Column Chromatography

    • Stationary Phase: Standard silica gel is a good starting point.

    • Mobile Phase (Eluent): As a carboxylic acid, your compound will be quite polar and may streak on silica. To obtain clean separation, you must suppress the deprotonation of the carboxylic acid. This is achieved by adding a small amount of a volatile acid, like acetic acid or formic acid (0.5-1%), to the eluent system. A typical eluent would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol, with the added acid.

    • Example Protocol: See the detailed protocol below for a step-by-step guide. This method is highly effective for separating compounds with different polarities.[7][8]

Q4: My final product seems pure initially but darkens significantly upon storage. How can I ensure its stability?

A: This degradation is characteristic of pyrrole-containing compounds and is caused by slow oxidation and polymerization upon exposure to the environment.[2]

  • Causality: Oxygen and light can initiate radical reactions, leading to discoloration and the formation of oligomers over time.

  • Proper Storage Protocol:

    • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as argon or nitrogen.

    • Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.

    • Low Temperature: Store the vial in a freezer (-20 °C is standard) to slow down any potential degradation pathways.

    • Dryness: Ensure the product is completely dry before storage, as residual moisture or solvents can accelerate degradation.

Frequently Asked Questions (FAQs)

Q: What is the most robust, general-purpose purification strategy for crude 1-Vinyl-1H-pyrrole-2-carboxylic acid?

A: A multi-step strategy is most effective. Start with an acid-base extraction to isolate the acidic product from neutral and basic impurities. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract it into an aqueous solution of a weak base (e.g., 5% sodium bicarbonate). The organic layer containing neutral impurities is discarded. The aqueous layer is then washed with fresh ethyl acetate to remove any remaining non-acidic compounds. Finally, the aqueous layer is carefully re-acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can be collected by filtration. This acid-base workup should be followed by a final polishing step, typically recrystallization , to remove any remaining impurities.

Q: Which analytical techniques are essential for confirming the purity of the final product?

A: A combination of techniques is necessary for a complete picture:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure and identifying any residual organic impurities or solvents.[9]

  • High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (e.g., C18), HPLC can provide a quantitative measure of purity (e.g., >99% by peak area).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: While useful, be aware that many pyrrole-2-carboxylic acids decompose upon heating, often with the evolution of CO₂.[10] A sharp decomposition range can still be an indicator of high purity.

Q: I am concerned about thermal degradation. Are there any non-thermal purification methods?

A: Yes. If you suspect your compound is highly sensitive to heat, avoid high-temperature recrystallizations.

  • Acid-Base Extraction: As described above, this is performed at or below room temperature.

  • Low-Temperature Recrystallization: Find a solvent system that allows for dissolution at room temperature and crystallization at low temperatures (e.g., 0 °C to -20 °C).

  • Preparative Chromatography: This can be performed entirely at room temperature.

Experimental Protocols & Data

Data Presentation

Table 1: Example Recrystallization Solvent Screening Guide

Solvent SystemSolubility (Cold, ~20°C)Solubility (Hot, Reflux)Remarks
WaterSparingly SolubleModerately SolubleGood potential for recrystallization. Monitor for decarboxylation at boiling.
Ethanol/Water (e.g., 9:1)Low SolubilityHigh SolubilityExcellent choice. The ratio can be fine-tuned for optimal recovery.[1]
Ethyl AcetateModerately SolubleHigh SolubilityMay require addition of an anti-solvent like hexanes for good recovery.
AcetonitrileModerately SolubleHigh SolubilityAnother good option. Cool slowly to prevent oiling out.
TolueneInsolubleLow SolubilityUnlikely to be a good solvent for recrystallization.
Experimental Workflows

Purification_Workflow crude Crude Product (Dark, Tarry Solid) dissolve Dissolve in EtOAc Filter off Insoluble Polymer crude->dissolve charcoal Treat with Activated Charcoal dissolve->charcoal filter_charcoal Filter through Celite charcoal->filter_charcoal concentrate Concentrate Filtrate filter_charcoal->concentrate acid_base Perform Acid-Base Extraction concentrate->acid_base recrystallize Recrystallize from EtOH/Water acid_base->recrystallize chromatography Flash Column Chromatography recrystallize->chromatography Impurities Persist pure_product Pure Product (>99%) recrystallize->pure_product Purity OK chromatography->pure_product

Caption: General purification workflow for crude 1-Vinyl-1H-pyrrole-2-carboxylic acid.

Recrystallization_Troubleshooting start Dissolve Crude in Min. Hot Solvent cool Cool Slowly to RT start->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oiling Compound Oils Out outcome->oiling Problem no_xtal No Crystals Form outcome->no_xtal Problem fix_oil Re-heat to Dissolve Add More Solvent Cool Slower oiling->fix_oil fix_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->fix_no_xtal fix_oil->cool fix_no_xtal->cool

Caption: Troubleshooting guide for common recrystallization issues.

Detailed Methodologies

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

  • Dissolution: Dissolve the crude 1-Vinyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in ethyl acetate (EtOAc, ~10 mL per gram of crude). If significant insoluble tar is present, filter the solution through a pad of Celite®, washing the Celite® with a small amount of fresh EtOAc.

  • Base Extraction: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer two more times with fresh 5% NaHCO₃ solution, combining all aqueous extracts.

  • Organic Wash: Wash the combined aqueous extracts with a small portion of fresh EtOAc to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure product should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Recrystallization: Transfer the damp solid to a clean flask. Add a minimal amount of a hot 9:1 ethanol/water mixture to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under high vacuum.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in hexanes. Pack a glass chromatography column with the slurry to the desired height. Equilibrate the column by flushing with the starting eluent (e.g., 95:5:0.5 Hexanes:EtOAc:Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry load."

  • Column Running: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc) to elute the product from the column. The added acetic acid in the eluent is critical to ensure the carboxylic acid elutes as a sharp band.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in EtOAc and washing with brine before drying and concentrating.

References

  • Benchchem. troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Benchchem. Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • Unknown.
  • Yale Research.
  • Ramanavicius, A., et al. Evaluation of poly(pyrrole-2-carboxylic acid)
  • St. Jean, D. J., Jr., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • Sobenina, L. N., et al. (1990). Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives. Chemistry of Heterocyclic Compounds.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, KGROUP.
  • Reddy, G. S. K. K., et al. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC, NIH.
  • Santa Cruz Biotechnology. 1-Vinyl-1H-pyrrole-2-carboxylic acid | CAS 34600-55-0.
  • Unknown. (1994). Process for the purification of crude pyrroles.
  • Zeng, Y.-F. 1H-Pyrrole-2-carboxylic acid. PMC.
  • JoVE. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
  • Unknown. (2006). Method for crystallizing N-vinyl-2-pyrrolidone.
  • Gevorgyan, V., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Green Synthesis Pathways for 1-Vinyl-1H-pyrrole-2-carboxylic Acid: A Comprehensive Guide

As a Senior Application Scientist specializing in process chemistry and heterocycle functionalization, I frequently encounter the challenge of scaling up pyrrole derivatives safely. 1-Vinyl-1H-pyrrole-2-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in process chemistry and heterocycle functionalization, I frequently encounter the challenge of scaling up pyrrole derivatives safely. 1-Vinyl-1H-pyrrole-2-carboxylic acid is a highly valuable bifunctional building block; its N-vinyl group enables the synthesis of conductive polymer nanoparticles, while the C2-carboxylic acid provides a critical handle for bioconjugation.

Historically, the N-vinylation of pyrroles relied on the Reppe process or the Trofimov reaction, which utilize gaseous acetylene at dangerously high pressures (15–20 atm) in superbasic media[1]. From a modern drug development and process chemistry standpoint, this legacy approach presents severe explosion hazards and fundamentally conflicts with the principles of Green Chemistry.

In this guide, we will benchmark two field-proven, green synthetic pathways that bypass high-pressure acetylene cylinders, offering safer and more sustainable routes to 1-Vinyl-1H-pyrrole-2-carboxylic acid.

Pathway Visualization

G cluster_A Pathway A: Solid Surrogate cluster_B Pathway B: Organocatalysis SM Pyrrole-2-carboxylic acid CaC2 CaC2 + H2O (In-situ Acetylene) SM->CaC2 LowPress Low-Pressure Acetylene (1.5 bar) SM->LowPress Trad Legacy Route: High-Pressure Acetylene SM->Trad Superbase KOH/DMSO Superbase (Deprotonation) CaC2->Superbase Acetylene Release Prod 1-Vinyl-1H-pyrrole-2-carboxylic acid Superbase->Prod Phosphine PBu3 Catalyst (Zwitterion Activation) LowPress->Phosphine NucleAttack Phosphine->Prod Trad->Prod

Fig 1: Green vinylation pathways vs. legacy high-pressure methods for N-vinylpyrrole synthesis.

Benchmarking the Synthetic Pathways
Pathway A: Calcium Carbide ( CaC2​ ) as a Solid Acetylene Surrogate

Instead of handling pressurized acetylene, this pathway utilizes calcium carbide as an inexpensive, solid-state acetylene source[2].

  • Mechanistic Causality: The addition of controlled amounts of water to the reaction mixture hydrolyzes CaC2​ to liberate acetylene gas in situ. The reaction then proceeds via the standard Trofimov mechanism: the KOH/DMSO superbase deprotonates the pyrrole nitrogen, which undergoes nucleophilic addition to the transient acetylene[2].

  • Expert Insight (The "Leveling Effect"): The success of this system hinges on water management. Because the starting material (pyrrole-2-carboxylic acid) contains both an acidic carboxyl proton and a weakly acidic pyrrole N-H, at least two equivalents of base are required just for deprotonation. Furthermore, while water is necessary to generate acetylene from CaC2​ , excess water drastically reduces the basic strength of the KOH/DMSO system (the "leveling effect"), stalling the N-vinylation. Optimal protocols limit water to strictly stoichiometric amounts relative to CaC2​ [2].

Pathway B: Transition-Metal-Free Organocatalytic Vinylation

An alternative green benchmark is the low-pressure organocatalytic vinylation using nucleophilic phosphines, such as tri-n-butylphosphine ( PBu3​ )[3].

  • Mechanistic Causality: This pathway avoids superbasic conditions entirely. The phosphine catalyst nucleophilically attacks the acetylene (at a safe 1.5 bar pressure), generating a highly reactive zwitterionic intermediate. This intermediate activates the acetylene triple bond, allowing the pyrrole to attack, subsequently eliminating the phosphine to close the catalytic cycle[3].

  • Expert Insight: By shifting the activation energy burden from the nucleophile (via superbase deprotonation) to the electrophile (via phosphine activation), this method operates safely in standard glassware without transition metal contamination[3]. To prevent the free carboxylic acid from protonating and poisoning the zwitterionic intermediate, adding a mild, non-nucleophilic buffer (like Cs2​CO3​ ) is a critical self-validating step.

Quantitative Data & Performance Comparison
Performance MetricPathway A: CaC2​ SurrogatePathway B: OrganocatalysisLegacy Reppe / Trofimov
Operating Pressure Ambient (1 atm)Low (1.5 bar)High (15–20 bar)
Catalyst / Base KOH (Superbase, >3.0 eq) PBu3​ (10 mol%)KOH (Superbase)
Typical Yield 70 - 80%60 - 70%85 - 90%
Safety Profile High (Solid handling)High (Balloon pressure)Low (Explosion risk)
E-Factor (Est.) Moderate (Inorganic waste)Low (Catalytic)Moderate
Self-Validating Experimental Protocols
Protocol A: CaC2​ -Mediated N-Vinylation (Solid-State Surrogate)
  • Preparation: In a rigorously dried 50 mL Schlenk flask equipped with a magnetic stirrer, add pyrrole-2-carboxylic acid (1.0 mmol) and finely crushed KOH (3.5 mmol). Causality: The 3.5 equivalents account for the carboxylic acid proton, the pyrrole N-H proton, and the maintenance of the superbasic environment.

  • Solvent & Surrogate Addition: Add 10 mL of anhydrous DMSO. Stir for 15 minutes at room temperature to initiate deprotonation. Add finely ground calcium carbide ( CaC2​ , 3.0 mmol)[2].

  • Controlled Hydrolysis: Slowly inject distilled water (6.0 mmol) via a syringe pump over 1 hour. Self-Validation: The slow addition prevents thermal runaway and ensures the generated acetylene is consumed immediately, preventing the aforementioned "leveling effect" from destroying the superbase.

  • Reaction & Monitoring: Heat the mixture to 60 °C. Monitor via TLC (Hexane/EtOAc 7:3 with 1% AcOH). The disappearance of the starting material spot and the appearance of a UV-active product spot validates progression.

  • Workup: Quench with cold saturated NH4​Cl , acidify carefully to pH 3 with 1M HCl, extract with ethyl acetate, dry over Na2​SO4​ , and purify via column chromatography.

Protocol B: Phosphine-Catalyzed Low-Pressure Vinylation (Organocatalysis)
  • Preparation: In a heavy-walled reaction tube, add pyrrole-2-carboxylic acid (1.0 mmol), Cs2​CO3​ (1.1 mmol, to buffer the acid), and tri-n-butylphosphine ( PBu3​ , 0.1 mmol, 10 mol%)[3].

  • Solvent & Purging: Add 5 mL of N,N-dimethylacetamide (DMAA). Purge the vessel with nitrogen, then backfill with acetylene gas from a standard balloon (approx. 1.5 bar)[3].

  • Activation: Heat to 140 °C for 12 hours. Self-Validation: The high temperature is required to overcome the activation barrier of the zwitterionic intermediate. Use 1,3,5-trimethoxybenzene as an internal NMR standard in a 0.1 mL reaction aliquot to validate conversion before proceeding to workup[3].

  • Workup: Cool to room temperature, vent excess acetylene safely in a fume hood, dilute with water, acidify to pH 3, extract with diethyl ether, and concentrate for purification.

References
  • Title: Green Chemistry - RSC Publishing (Direct transformation of calcium carbide into 2-aryl pyrroles)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: colab.ws (Russian Chemical Reviews)

Sources

Comparative

1-Vinyl-1H-pyrrole-2-carboxylic acid compared to N-vinylcarbazole in copolymerization

As polymer applications expand from rigid optoelectronics to dynamic, self-healing materials, the selection of N-vinyl monomers becomes critical. This guide provides an objective, data-driven comparison between two struc...

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Author: BenchChem Technical Support Team. Date: March 2026

As polymer applications expand from rigid optoelectronics to dynamic, self-healing materials, the selection of N-vinyl monomers becomes critical. This guide provides an objective, data-driven comparison between two structurally distinct N-vinyl monomers: N-vinylcarbazole (NVC) and 1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA) . By analyzing their electronic properties, copolymerization kinetics, and optimal synthetic workflows, researchers can effectively engineer their incorporation into advanced macromolecular architectures.

Mechanistic Profiling & Electronic Properties

The fundamental reactivity of an N-vinyl monomer is dictated by the degree of nitrogen lone-pair delocalization into the adjacent vinyl group, balanced against the steric and electronic contributions of the heterocyclic ring.

  • N-Vinylcarbazole (NVC): NVC is characterized by a bulky, electron-rich carbazole ring. The nitrogen lone pair strongly donates into the vinyl double bond, rendering it highly electron-rich (a highly negative e value in the Alfrey-Price scheme). Kinetically, NVC exhibits "intermediate" reactivity—bridging the gap between More Activated Monomers (MAMs like styrene) and Less Activated Monomers (LAMs like vinyl acetate). The resulting polymers exhibit high glass transition temperatures ( Tg​ ) and exceptional hole-transporting capabilities [1].

  • 1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA): VPCA features a smaller pyrrole ring substituted with a strongly electron-withdrawing and hydrogen-bonding carboxylic acid group at the 2-position. This substitution tempers the electron density of the vinyl group compared to NVC. More importantly, the carboxylic acid acts as a functional handle, enabling the formation of dynamic crosslinking networks (via hydrogen bonding or ionic clustering) that allow the resulting copolymers to be reprocessed above their softening temperatures [2].

G NVC N-Vinylcarbazole (NVC) NVC_Prop Bulky, Electron-Rich (Intermediate Reactivity) NVC->NVC_Prop VPCA 1-Vinyl-1H-pyrrole-2-carboxylic acid VPCA_Prop H-Bonding Donor/Acceptor (Functionalized LAM) VPCA->VPCA_Prop NVC_Poly RAFT (Trithiocarbonates) Controlled Dispersity NVC_Prop->NVC_Poly VPCA_Poly Free Radical Polymerization (AIBN Initiated) VPCA_Prop->VPCA_Poly NVC_App Optoelectronics & OLEDs NVC_Poly->NVC_App VPCA_App Dynamic Networks & Sensors VPCA_Poly->VPCA_App

Logical flow from monomer structure to copolymerization method and application.

Copolymerization Kinetics & Reactivity

Understanding the reactivity ratios ( r1​,r2​ ) is essential for predicting sequence length distribution and copolymer microstructure. NVC tends to form alternating sequences with electron-accepting monomers, whereas VPCA is typically utilized to introduce sparse functional crosslinking nodes within polyolefin or acrylate backbones.

Quantitative Data Comparison
ParameterN-Vinylcarbazole (NVC)1-Vinyl-1H-pyrrole-2-carboxylic acid (VPCA)
Monomer Classification Intermediate LAMFunctionalized LAM
Steric Hindrance High (Rigid fused rings)Moderate (Single planar ring)
Typical Comonomers Acrylic Acid (AA), N-isopropylacrylamideEthylene, Vinyl Acetate, EGDMA
Reactivity Ratios (Example) rNVC​=0.86,rAA​=0.31 [3]Broadly compatible with vinyl esters[2]
Optimal Control Strategy RAFT (Cyanomethyl leaving groups)Conventional Free Radical (FRP)
Primary Material Function Photoconductivity, Hole-transportDynamic crosslinking, Surface adhesion [4]

Causality Insight: In NVC copolymerization with acrylic acid, the reactivity ratios ( rNVC​=0.86,rAA​=0.31 ) indicate that the NVC propagating radical prefers adding NVC slightly over AA, but the AA radical strongly prefers adding NVC. This leads to a statistical copolymer with a slight blocky tendency for NVC, which is advantageous for maintaining contiguous carbazole sequences necessary for charge carrier mobility.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Controlled RAFT Copolymerization of NVC

Causality: Traditional dithiobenzoate RAFT agents cause severe retardation in NVC polymerization due to the extreme stability of the intermediate radical. Trithiocarbonates with a cyanomethyl leaving group (e.g., Cyanomethyl dodecyl trithiocarbonate) provide optimal balance, acting as both a good leaving group and a highly efficient initiating radical for NVC [1].

  • Reagent Preparation: Dissolve NVC (1.0 M) and comonomer (e.g., n-butyl acrylate, 1.0 M) in 1,4-dioxane.

  • Initiator/RAFT Addition: Add Cyanomethyl dodecyl trithiocarbonate (RAFT agent) and AIBN at a [RAFT]:[AIBN] molar ratio of 5:1 to ensure living characteristics.

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove oxygen, which acts as a radical scavenger.

  • Polymerization: Heat the sealed ampoule to 60 °C for 12 hours.

  • Self-Validation (Termination & Analysis): Quench the reaction by cooling to 0 °C and exposing to air.

    • Validation Check 1: Analyze the crude mixture via 1 H NMR. The disappearance of NVC vinyl protons (multiplets at 5.5–7.5 ppm) confirms conversion.

    • Validation Check 2: Perform GPC analysis. A successful RAFT process will yield a monomodal peak with a dispersity ( Đ ) < 1.15 [1].

RAFT Init AIBN Initiation Prop NVC Propagation (Intermediate Reactivity) Init->Prop RAFT_Agent Trithiocarbonate Addition-Fragmentation Prop->RAFT_Agent Reversible Transfer Equil Main Equilibrium (Controlled Growth) RAFT_Agent->Equil Equil->Equil Monomer Addition Term Dead Polymer (Minimized) Equil->Term Termination

RAFT polymerization mechanism tailored for N-vinylcarbazole using trithiocarbonates.

Protocol B: Free Radical Copolymerization of VPCA

Causality: VPCA contains a free carboxylic acid group that can interfere with basic catalysts or specific controlled radical techniques. Therefore, conventional Free Radical Polymerization (FRP) in polar aprotic solvents (like DMF) is utilized to prevent premature hydrogen-bond-induced precipitation and ensure homogeneous chain growth [4].

  • Monomer Solution: Dissolve VPCA (10 mol% relative to total monomer) and the primary comonomer (e.g., Ethylene glycol dimethacrylate, EGDMA, 90 mol%) in anhydrous DMF.

  • Initiator Addition: Add AIBN (1 wt% relative to total monomers).

  • Purging: Sparge the solution with ultra-pure Nitrogen gas for 30 minutes at room temperature.

  • Polymerization: Immerse the reaction vessel in a thermostated oil bath at 65 °C for 24 hours.

  • Self-Validation (Purification & Analysis): Precipitate the polymer into a large excess of diethyl ether and dry under vacuum.

    • Validation Check 1: Perform FT-IR spectroscopy. The successful incorporation of VPCA is validated by a strong, broad C=O stretching band at ~1700 cm −1 (carboxylic acid) and the complete absence of the vinyl C=C stretch at ~1630 cm −1 .

    • Validation Check 2: Thermal processing. Heating the copolymer above its Tg​ should demonstrate dynamic crosslinking behavior (reversible melt-flow) indicative of hydrogen-bonded carboxylic acid dimers [2].

Application Landscape

The divergent structural properties of these monomers dictate their industrial utility:

  • NVC-based Copolymers: Dominate the optoelectronic sector. Their high refractive index and excellent hole-mobility make them standard materials for photorefractive polymers, organic light-emitting diodes (OLEDs), and photovoltaic cells.

  • VPCA-based Copolymers: Serve as advanced structural materials. The dynamic crosslinking capability of the pyrrole-carboxylic acid moiety is leveraged to create self-healing elastomers, reprocessable thermoplastics, and functionalized carbon nanotube (SWCNT) composites for photodiode structures [4].

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-Vinyl-1H-pyrrole-2-carboxylic acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Vinyl-1H-pyrrole-2-carboxylic acid. As a specialized pyrrole derivative, this compound requires careful handling based on t...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Vinyl-1H-pyrrole-2-carboxylic acid. As a specialized pyrrole derivative, this compound requires careful handling based on the known characteristics of its constituent chemical moieties: the pyrrole ring, the vinyl group, and the carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

The procedural framework outlined below is built on the principles of risk mitigation and chemical compatibility. Given that specific, published safety data for 1-Vinyl-1H-pyrrole-2-carboxylic acid is not extensively available, our protocol is synthesized from a conservative assessment of analogous compounds, ensuring a high margin of safety.

Hazard Assessment & Characterization

Understanding the "why" behind disposal procedures begins with a thorough hazard assessment. The structure of 1-Vinyl-1H-pyrrole-2-carboxylic acid suggests several potential hazards derived from its functional groups:

  • Pyrrole Ring: The core structure is an electron-rich aromatic heterocycle. Pyrrole and its derivatives can be toxic, are susceptible to oxidation, and may darken upon exposure to air and light.[1]

  • Carboxylic Acid Group: This group confers acidic properties to the molecule. Compounds like Pyrrole-2-carboxylic acid are known to cause serious skin and eye irritation and may lead to respiratory irritation.[2][3][4] Therefore, this waste stream must be treated as corrosive and hazardous.

  • Vinyl Group: The presence of a vinyl substituent introduces a significant risk of polymerization.[1] This reaction can be initiated by heat, light, air, or contact with incompatible materials and can sometimes be vigorous or explosive.[5]

Based on this analysis, 1-Vinyl-1H-pyrrole-2-carboxylic acid must be handled as a hazardous, potentially polymerizable, acidic organic waste .

Data Summary of Analogous Compounds

To substantiate our procedural choices, the following table summarizes the known hazard classifications for closely related compounds.

CompoundCAS NumberGHS Hazard StatementsSource
Pyrrole 109-97-7Flammable liquid and vapor; Toxic if swallowed; Harmful if inhaled; Causes serious eye damage.[5][6][7]
Pyrrole-2-carboxylic acid 634-97-9Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2][3][4]
1-Vinyl-2-pyrrolidone 88-12-0Corrosive to the eyes; Irritating to the respiratory tract; May polymerize.[8]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during use. Adherence to these steps minimizes exposure and prevents accidental release.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent chemical contact.[9]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield for maximum protection.

  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended. Inspect gloves for any signs of degradation before and during use.[5]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities, a PVC apron is advised.[5]

  • Respiratory Protection: All handling of 1-Vinyl-1H-pyrrole-2-carboxylic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Storage: Store the parent compound in a tightly sealed, light-resistant (amber) container, preferably under an inert atmosphere (argon or nitrogen), and at recommended low temperatures (-20°C or below) to inhibit degradation and polymerization.[1][6] Keep it away from incompatible materials such as strong oxidizing agents and acids.[5]

Step-by-Step Disposal Procedure

This protocol ensures that all waste containing 1-Vinyl-1H-pyrrole-2-carboxylic acid is segregated, contained, and disposed of in accordance with institutional and regulatory standards.[11]

Step 1: Waste Segregation

Immediately upon generation, all waste contaminated with 1-Vinyl-1H-pyrrole-2-carboxylic acid must be segregated from other waste streams.

  • Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and other disposable lab supplies. Place these items into a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses. This waste must be collected in a separate, dedicated container for "Hazardous Organic Acid Waste."

  • DO NOT pour any waste containing this compound down the drain.[9][10]

  • DO NOT mix this waste with other waste streams, especially bases (risk of neutralization reaction) or strong oxidizers (risk of vigorous reaction).[5][11]

Step 2: Container Selection and Labeling

The choice of container is critical for safe storage and transport.

  • Container Type: Use a UN-approved, high-density polyethylene (HDPE) or glass container compatible with acidic organic waste.[12] Ensure the container has a secure, leak-proof screw cap.

  • Labeling: The waste container must be labeled clearly and immediately. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "1-Vinyl-1H-pyrrole-2-carboxylic acid" and any other chemical constituents (e.g., solvents) with their approximate concentrations.

    • The primary hazards: "Corrosive (Acid)," "Irritant," "Risk of Polymerization."

    • The name and contact information of the responsible researcher or lab.[11]

Step 3: Waste Accumulation and Storage
  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated space with secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

  • The storage area should be away from sources of heat, light, and incompatible materials.[5]

Step 4: Final Disposal
  • Once the waste container is full (do not overfill; 90% capacity is recommended), arrange for its collection through your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][11][13]

  • Follow all institutional procedures for waste pickup requests. This ensures the waste is transported, treated, and disposed of in compliance with local, state, and federal regulations.[5][14] The likely disposal method for this type of waste is high-temperature incineration by a licensed facility.[3][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[5]

  • Don PPE: Before attempting cleanup, don the full PPE as described in Section 2.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer/absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Vinyl-1H-pyrrole-2-carboxylic acid.

G start Waste Generated assess Hazard Assessment: - Acidic - Organic - Potential for Polymerization start->assess ppe Don Appropriate PPE: - Goggles & Face Shield - Double Gloves (Nitrile) - Lab Coat assess->ppe segregate Segregate Waste Stream 'Hazardous Organic Acid Waste' ppe->segregate container Select & Label Container: - Compatible Material (HDPE) - List Contents & Hazards segregate->container store Store Safely: - Sealed Container - Secondary Containment - Ventilated Area container->store dispose Arrange Final Disposal via Institutional EHS store->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for 1-Vinyl-1H-pyrrole-2-carboxylic acid.

References

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-VINYL-1 H-PYRROLE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Alfa Aesar. (2025, September 7). Pyrrole - SAFETY DATA SHEET. Retrieved from [Link]

  • Acme Synthesis. (2016, December 8). 1H-Pyrrole-2-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • INCHEM. (2021). ICSC 1478 - 1-VINYL-2-PYRROLIDONE. Retrieved from [Link]

  • The University of Melbourne. (2025, December). Hazardous waste guidance sheet. Retrieved from [Link]

  • Monash University. (2025, June 15). Chemical Waste Disposal. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • vinyl.hu. (2014, April 23). SAFETY DATA SHEET. Retrieved from [Link]

  • NSW Environment Protection Authority (EPA). (2024, April 16). Hazardous and liquid wastes. Retrieved from [Link]

  • Veolia Australia and New Zealand. (n.d.). Acid & Chemical Wastes. Retrieved from [Link]

  • ECHA CHEM. (n.d.). Identity. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Vinyl-1H-pyrrole-2-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized bifunctional monomers like 1-Vinyl-1H-pyrrole-2-carboxylic acid requires moving beyond basic safety data sheets. This compound is increasingly crit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional monomers like 1-Vinyl-1H-pyrrole-2-carboxylic acid requires moving beyond basic safety data sheets. This compound is increasingly critical in the synthesis of advanced materials, including carbon-based electrodes for perovskite photovoltaics and high-performance sensors[1].

However, its dual functional groups—an acidic carboxyl moiety and a reactive vinyl appendage—present unique operational challenges. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), handling, and disposal, ensuring both operator safety and experimental integrity.

Physicochemical Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. 1-Vinyl-1H-pyrrole-2-carboxylic acid (CAS 34600-55-0) is a low-molecular-weight organic solid[2]. Its hazards are driven by two primary structural features:

  • The Carboxylic Acid Moiety: Upon contact with ambient moisture on the skin, eyes, or respiratory tract, the acid dissociates. This localized pH drop leads to rapid tissue irritation and protein denaturation, classifying the compound as causing skin irritation (H315) and serious eye irritation (H319)[3][4].

  • The Vinyl Group: The ethenyl appendage is highly susceptible to photo-initiated or thermally-driven free-radical polymerization. If exposed to UV light or elevated temperatures, the double bond undergoes homolytic cleavage. This propagation is exothermic and can lead to pressure buildup in sealed containers or degradation of the reagent's purity.

Quantitative Data Summary

Property Value Operational Implication
CAS Number 34600-55-0 Unique identifier for safety tracking, inventory, and procurement[2].
Molecular Formula C7H7NO2 Contains both a reactive polymerizable group and an acidic irritant group[2].
Molecular Weight 137.14 g/mol Relatively low mass; fine crystalline powders can easily become aerosolized[2].

| Hazard Classes | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires strict barrier protection to prevent mucous membrane contact and respiratory inflammation[3]. |

Mechanism M Monomer (Vinyl-Pyrrole) I Initiation (UV/Heat) M->I Energy Input R Free Radical Formation I->R Homolysis P Polymerization (Exothermic) R->P Propagation

Fig 1: Radical polymerization pathway of the vinyl moiety triggered by environmental energy.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Every piece of PPE must act as a deliberate barrier against the specific mechanistic hazards outlined above.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 / EN 166 compliant chemical safety goggles.Prevents airborne particulate contact. The acidic nature of the compound causes severe localized pH disruption on the cornea (H319)[3][4].
Hand Protection Nitrile rubber gloves (≥0.11 mm thickness).Nitrile provides a robust barrier against polar organic acids. Must be inspected for micro-tears to prevent dermal absorption (H315)[4].
Respiratory N95/P100 (US) or FFP2/FFP3 (EU) particulate respirator.Required if engineering controls fail. Mitigates inhalation of fine dust which triggers acute respiratory tract inflammation (H335)[4].
Body Protection Flame-resistant, 100% cotton lab coat.Prevents particulate accumulation on personal clothing and minimizes static discharge, which could ignite suspended dust[3].

Standard Operating Procedure (SOP): Handling & Synthesis

To maintain trust in your experimental outcomes, your handling protocol must be a self-validating system. Follow these step-by-step methodologies to ensure both safety and monomer integrity.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all operations inside a certified chemical fume hood. Verify the face velocity is within the optimal range (typically 0.4–0.6 m/s) before opening the container[3].

  • Validation: Don nitrile gloves and perform a pneumatic leak test (trap air inside the glove and squeeze) to ensure barrier integrity prior to handling.

Step 2: Material Dispensing

  • Action: Use grounded, anti-static spatulas for transfer. Weigh the material inside a closed analytical balance enclosure.

  • Causality: Minimizing static prevents the ignition of aerosolized dust[5]. Using a closed balance prevents cross-drafts from blowing the low-molecular-weight powder into the operator's breathing zone, avoiding respiratory irritation (H335)[4].

Step 3: Reaction Integration & Storage

  • Action: For applications like surface polymerization[1], dissolve the monomer in pre-degassed solvents. Shield the reaction vessel from direct light using amber glassware or aluminum foil.

  • Causality: Degassing removes dissolved oxygen (which can interfere with controlled polymerization), while UV-shielding prevents premature, runaway free-radical polymerization of the vinyl group. Store the bulk chemical in a dry, cool, well-ventilated place, tightly closed, and away from strong oxidizing agents[5][6].

Workflow A 1. Fume Hood Prep & PPE Verification B 2. Material Transfer (Anti-static tools) A->B C 3. Synthesis Setup (UV-shielded, <30°C) B->C D Spill / Exposure? C->D E Emergency Protocol: Evacuate & Contain D->E Yes F Waste Segregation (Solid Organic Waste) D->F No E->F Post-cleanup

Fig 2: Standard operating procedure and emergency decision matrix for chemical handling.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Emergency Spill Protocol:

  • Evacuate & Isolate: Evacuate personnel from the immediate area. Ensure the fume hood remains on to capture airborne particulates[4].

  • Suppress Dust: Do not dry sweep. Lightly mist the spill with water or cover it with damp absorbent pads to suppress aerosolization of the irritating powder[4].

  • Collect: Use non-sparking tools to shovel the absorbed material into a chemically compatible, sealable container[4].

  • Decontaminate: Wash the spill area with copious amounts of soap and water to neutralize residual acidic traces[6].

Waste Management:

  • Segregation: Label the container clearly as "Hazardous Waste - Solid Organic Monomer (Irritant)". Do not mix with strong oxidizers or halogenated waste[6].

  • Disposal: Never flush the product down the drain[4]. Dispose of the sealed containers exclusively through an approved, licensed waste disposal plant in accordance with local environmental regulations[5].

References

  • [1] Carbon-Based Electrodes for Perovskite Photovoltaics | Request PDF - ResearchGate. researchgate.net. 1

  • [2] 1-Vinyl-1H-pyrrole-2-carboxylic acid | CAS 34600-55-0 | SCBT - Santa Cruz Biotechnology. scbt.com. 2

  • [3] 1H-Pyrrole-2-carboxylic acid Safety Data Sheet. windows.net. 3

  • [4] PYRROLE-2-CARBOXYLIC ACID CAS NO 634-97-9 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. 4

  • [5] SAFETY DATA SHEET - ThermoFisher. thermofisher.com. 5

  • [6] SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 6

  • Pyrrole-2-carboxylic acid 99 634-97-9 - Sigma-Aldrich. sigmaaldrich.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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